7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one
Description
Properties
IUPAC Name |
7-bromo-4,4-dimethyl-2,3-dihydronaphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c1-12(2)6-5-11(14)9-7-8(13)3-4-10(9)12/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSBQGIPLDEDIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C2=C1C=CC(=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444448 | |
| Record name | 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166978-46-7 | |
| Record name | 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one (CAS No. 166978-46-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one, a key intermediate in the synthesis of high-affinity Retinoic Acid Receptor (RAR) antagonists. This document details its chemical and physical properties, provides a well-established synthetic protocol, and discusses its significance in the context of drug development targeting the retinoic acid signaling pathway.
Core Data Presentation
This compound is a substituted tetralone derivative. Its key quantitative data are summarized below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 166978-46-7 | [1] |
| Molecular Formula | C₁₂H₁₃BrO | [1] |
| Molecular Weight | 253.14 g/mol | [1] |
| Physical Form | White to yellow-brown powder or crystals | |
| Melting Point | 56-57 °C | |
| Boiling Point | 325.6 ± 41.0 °C (Predicted) | |
| Density | 1.351 ± 0.06 g/cm³ (Predicted) | |
| Storage | Store at room temperature in a dry, sealed container | [1] |
Table 2: Spectroscopic Data Identifiers
| Spectroscopic Data | Availability |
| ¹H NMR | Data available, see spectral database links. |
| ¹³C NMR | Data available, see spectral database links. |
| IR | Data available, see spectral database links. |
| Mass Spectrometry | Data available, see spectral database links. |
Role in Drug Development: Synthesis of Retinoic Acid Receptor (RAR) Antagonists
This compound is a crucial building block in the synthesis of potent and selective Retinoic Acid Receptor (RAR) antagonists.[2] RARs are nuclear hormone receptors that play a pivotal role in cell proliferation, differentiation, and apoptosis. Dysregulation of RAR signaling is implicated in various diseases, including cancer. The development of RAR antagonists is therefore a significant area of research in oncology and other therapeutic fields.
This intermediate provides a scaffold that can be further elaborated to produce compounds like AGN 193109, a well-characterized pan-RAR antagonist.[3][4][5] The synthetic pathway typically involves the modification of the ketone functional group and a cross-coupling reaction at the bromine-substituted position to introduce further diversity and tune the antagonist activity.
Experimental Protocols
The following section details the synthetic protocol for this compound, based on the well-established intramolecular Friedel-Crafts acylation of a substituted butanoic acid precursor.
Synthesis of this compound
The synthesis of the title compound is analogous to the preparation of similar tetralones and proceeds via the intramolecular cyclization of 4-(4-bromophenyl)-3,3-dimethylbutanoic acid.
Reaction Scheme:
Caption: Synthetic route to this compound.
Materials:
-
4-(4-bromophenyl)-3,3-dimethylbutanoic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Crushed ice
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of 4-(4-bromophenyl)-3,3-dimethylbutanoic acid (1.0 equivalent) in dichloromethane, add polyphosphoric acid (10 equivalents by weight) or Eaton's reagent at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield this compound as a solid.
Signaling Pathway and Experimental Workflow Visualization
The primary utility of this compound is as an intermediate in the multi-step synthesis of RAR antagonists. The following diagram illustrates a generalized experimental workflow from the intermediate to a final antagonist and its application in studying the Retinoic Acid (RA) signaling pathway.
Caption: From intermediate synthesis to biological evaluation of an RAR antagonist.
The diagram illustrates the progression from the core intermediate, this compound, through further synthetic modifications to yield a final Retinoic Acid Receptor (RAR) antagonist. This antagonist can then be used in biological assays to inhibit the retinoic acid-mediated activation of gene transcription. In the signaling pathway, the RAR-RXR heterodimer, upon binding of retinoic acid (RA), interacts with the Retinoic Acid Response Element (RARE) in the DNA to initiate gene transcription.[6] The synthesized antagonist blocks this process.
Safety Information
It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.
Table 3: GHS Hazard Statements
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound. Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
References
- 1. chemscene.com [chemscene.com]
- 2. 7-BROMO-4,4-DIMETHYL-3,4-DIHYDRO-2H-NAPHTHALEN-1-ONE | 166978-46-7 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The synthetic retinoid AGN 193109 but not retinoic acid elevates CYP1A1 levels in mouse embryos and Hepa-1c1c7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific antagonist of retinoid toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retinoic acid receptor antagonists for male contraception: current status† - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one, a key intermediate in the synthesis of high-affinity retinoic acid receptor (RAR) antagonists. This document details its chemical structure, properties, and its pivotal role in the development of therapeutic agents targeting various diseases.
Chemical Structure and IUPAC Name
This compound is a substituted tetralone, a derivative of dihydronaphthalenone. The structure is characterized by a bromine atom at the 7-position of the aromatic ring and two methyl groups at the 4-position of the saturated ring.
-
IUPAC Name: this compound.
-
Synonyms: 7-Bromo-4,4-dimethyl-1-tetralone, 7-Bromo-3,4-dihydro-4,4-dimethylnaphthalen-1(2H)-one.
The chemical structure is as follows:
Image Source: PubChem CID 10753357
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 166978-46-7 | [1][2] |
| Molecular Formula | C₁₂H₁₃BrO | [1] |
| Molecular Weight | 253.14 g/mol | [2] |
| Appearance | White to yellow-brown powder or crystals | [2] |
| Purity | ≥98% | [2] |
| InChI Key | QZSBQGIPLDEDIX-UHFFFAOYSA-N | |
| SMILES | CC1(CCC(=O)C2=C1C=CC(=C2)Br)C | [1] |
Role in Drug Development: Synthesis of RAR Antagonists
This compound is a crucial building block in the synthesis of high-affinity retinoic acid receptor (RAR) antagonists.[3] RARs are nuclear receptors that play a significant role in cell proliferation, differentiation, and apoptosis. The development of specific RAR antagonists is of great interest for treating various conditions, including cancer and inflammatory diseases. The bromo-substituted aromatic ring of this molecule provides a reactive handle for cross-coupling reactions, such as the Suzuki coupling, to introduce further molecular complexity and build the final antagonist structure.
Below is a logical workflow illustrating the role of this compound as a synthetic intermediate.
Caption: Synthetic pathway from the title compound to a final RAR antagonist.
Experimental Protocols
While specific synthetic procedures for this compound are proprietary or found within patent literature, this section provides a general methodology for the characterization and use of such intermediates in a research setting, based on common organic synthesis practices.
a) General Characterization Protocol:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.
-
Chemical shifts are reported in ppm relative to the residual solvent signal.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using High-Resolution Mass Spectrometry (HRMS) with an ESI (Electrospray Ionization) source to confirm the exact mass and molecular formula.
-
b) Representative Experimental Workflow for Suzuki Coupling:
The following protocol outlines a general procedure for a Suzuki coupling reaction, a common application for this bromo-substituted intermediate.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Safety and Handling
Based on available safety data sheets, this compound should be handled with care in a well-ventilated laboratory fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[2]
-
Storage: Store in a tightly sealed container in a dry, cool place.[2]
References
In-Depth Technical Guide to the Spectral Data of 7-bromo-4,4-dimethyl-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the synthetic intermediate, 7-bromo-4,4-dimethyl-1-tetralone (CAS Number: 166978-46-7). The information presented herein is crucial for the unambiguous identification and characterization of this compound, which serves as a valuable building block in medicinal chemistry and organic synthesis, particularly in the development of high-affinity retinoic acid receptor (RAR) antagonists.[1]
Spectroscopic Data Summary
Table 1: 1H NMR Spectral Data
| Assignment | Predicted Chemical Shift (δ, ppm) for 7-bromo-4,4-dimethyl-1-tetralone | Reported Chemical Shift (δ, ppm) for 7-bromo-1-tetralone [2] |
| Aromatic CH | ~8.0-7.2 | 8.14 (d, J=2.2 Hz, 1H), 7.56 (dd, J=8.1, 2.2 Hz, 1H), 7.13 (d, J=8.2 Hz, 1H) |
| -CH2-C=O | ~2.7 | 2.90 (t, J=6.1 Hz, 2H) |
| -CH2-Ar | ~2.0 | 2.64 (t, J=6.1 Hz, 2H) |
| -C(CH3)2 | ~1.4 (singlet) | N/A |
Table 2: 13C NMR Spectral Data
| Assignment | Predicted Chemical Shift (δ, ppm) for 7-bromo-4,4-dimethyl-1-tetralone | Reported Chemical Shift (δ, ppm) for 7-bromo-1-tetralone [2] |
| C=O | ~197 | 197.0 |
| Aromatic C-Br | ~121 | 120.6 |
| Aromatic C-H | ~135, ~131, ~130 | 136.1, 130.7, 130.0 |
| Aromatic Quaternary C | ~143, ~134 | 143.1, 134.1 |
| -C (CH3)2 | ~35 | N/A |
| -C H2-C=O | ~45 | 38.8 |
| -C H2-Ar | ~30 | 29.2 |
| -C(C H3)2 | ~28 | N/A |
Table 3: Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm-1) for 7-bromo-4,4-dimethyl-1-tetralone | Reported Wavenumber (cm-1) for 7-bromo-1-tetralone [2] |
| C=O (ketone) | ~1685 | 1680 |
| C-H (aromatic) | ~3100-3000 | Not specified |
| C-H (aliphatic) | ~2960-2850 | Not specified |
| C=C (aromatic) | ~1600, ~1475 | Not specified |
| C-Br | ~600-500 | Not specified |
Table 4: Mass Spectrometry (MS) Data
| Parameter | Predicted Value for 7-bromo-4,4-dimethyl-1-tetralone |
| Molecular Formula | C12H13BrO |
| Molecular Weight | 253.14 g/mol |
| Key m/z fragments | M+ (~252/254, isotopic pattern for Br), fragments corresponding to loss of CH3, C2H4, and Br. |
Experimental Protocols
Detailed experimental protocols for the synthesis and spectral characterization of 7-bromo-4,4-dimethyl-1-tetralone are not explicitly available in the reviewed literature. However, the synthesis would likely follow established methods for the preparation of tetralone derivatives. A plausible synthetic route would be the intramolecular Friedel-Crafts acylation of a suitably substituted γ-arylbutyric acid.
Below are generalized experimental protocols for the spectroscopic techniques that would be employed for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the purified compound (typically 5-10 mg) would be dissolved in an appropriate deuterated solvent (e.g., CDCl3) in an NMR tube. 1H and 13C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
The IR spectrum would typically be obtained using a Fourier-transform infrared (FTIR) spectrometer. For a solid sample, a common method is to prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, the spectrum could be recorded from a thin film of the compound deposited on a salt plate (e.g., NaCl or KBr).
Mass Spectrometry (MS)
Mass spectral data would be acquired using a mass spectrometer, likely with electron ionization (EI) as the ionization source. The sample would be introduced into the instrument, and the resulting mass-to-charge ratio (m/z) of the molecular ion and fragment ions would be recorded. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the acquisition and analysis of spectral data for the characterization of 7-bromo-4,4-dimethyl-1-tetralone.
This guide provides a foundational understanding of the expected spectral characteristics of 7-bromo-4,4-dimethyl-1-tetralone based on available data for similar compounds and general principles of spectroscopy. For definitive and detailed spectral data, experimental synthesis and characterization of this specific molecule would be required.
References
The Rising Potential of Brominated Tetralones in Scientific Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tetralone scaffold, a bicyclic aromatic ketone, has long been a cornerstone in medicinal chemistry, providing a versatile framework for the synthesis of a diverse range of biologically active compounds. The introduction of a bromine atom to this scaffold significantly enhances its utility as a building block in drug discovery and development. This technical guide provides an in-depth overview of the potential research applications of brominated tetralones, focusing on their synthesis, biological activities, and underlying mechanisms of action.
Synthesis of Brominated Tetralone Derivatives
The versatility of the brominated tetralone core, particularly 7-bromo-1-tetralone, allows for a multitude of chemical modifications, leading to a wide array of derivatives with distinct pharmacological profiles. Key synthetic strategies include palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, which enable the introduction of various aryl, heteroaryl, or alkyl groups at the bromine position. Additionally, the ketone functionality can be readily modified to generate further structural diversity.
Experimental Protocol: Synthesis of 7-Aryl-1-Tetralone via Suzuki Coupling
This protocol describes a general procedure for the synthesis of 7-aryl-1-tetralone derivatives from 7-bromo-1-tetralone.
Materials:
-
7-Bromo-1-tetralone
-
Arylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 7-bromo-1-tetralone (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 7-aryl-1-tetralone.
Anticancer Applications
Brominated tetralone derivatives have emerged as a promising class of compounds with significant anticancer activity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Data: Anticancer Activity of Brominated Tetralone Derivatives
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone Derivative | 2-(2,6-Dichlorobenzylidene)-6-acetyltetralin | Hela (Cervical) | 3.5 | [1] |
| MCF-7 (Breast) | 4.5 | [1] | ||
| Thiazoline-Tetralin Derivative | 4-(4-Bromophenyl)-N'-(3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)-2-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)acetohydrazide | A549 (Lung) | Lower than Cisplatin | [2] |
| Brominated Coelenteramine Analog | Br-Clmd | AGS (Gastric) | 48.1 (24h), 16.9 (48h) | [3] |
| Br-Clm | AGS (Gastric) | 54.3 (24h), 16.2 (48h) | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Brominated tetralone derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the brominated tetralone derivative in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 540 and 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.
Signaling Pathway: NF-κB Inhibition
Several tetralone derivatives have been shown to exert their anticancer effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.
References
- 1. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
The Tetralone Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tetralone scaffold, a bicyclic aromatic ketone, has emerged as a "privileged structure" in medicinal chemistry, serving as a versatile foundation for the design and synthesis of a diverse array of therapeutic agents.[1] Its rigid, yet conformationally adaptable framework, combined with the synthetic tractability of the core, has made it a cornerstone in the development of drugs targeting a wide spectrum of diseases, from central nervous system disorders to cancer and infectious diseases. This technical guide provides a comprehensive overview of the tetralone scaffold, including its synthesis, biological activities, and mechanisms of action, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.
I. Synthesis of the Tetralone Scaffold and Its Derivatives
The synthetic accessibility of the tetralone core is a key factor contributing to its widespread use in drug discovery. The most common and versatile methods for constructing the tetralone framework and introducing functional groups are summarized below.
A. Core Synthesis: Intramolecular Friedel-Crafts Acylation
A primary route to the 1-tetralone core is through the intramolecular Friedel-Crafts acylation of γ-phenylbutyric acid derivatives. This reaction is typically promoted by strong acids such as polyphosphoric acid (PPA) or Eaton's reagent.
Experimental Protocol: Synthesis of 7-Methoxy-1-tetralone
This two-step protocol begins with the Friedel-Crafts acylation of anisole with succinic anhydride, followed by reduction and subsequent intramolecular cyclization.
-
Step 1: 4-(4-Methoxyphenyl)-4-oxobutanoic acid
-
To a 500 mL reaction flask, add 250 mL of nitromethane and 30 g of anisole.
-
Cool the mixture in an ice bath and slowly add aluminum chloride (AlCl₃) in portions while stirring.
-
Add succinic anhydride to the reaction mixture and continue stirring at room temperature for 12-16 hours.
-
Pour the reaction mixture into a mixture of 600 mL of water and 100 mL of 30% hydrochloric acid, maintaining the temperature between 0-25 °C.
-
Stir for 1 hour, then collect the precipitate by suction filtration and wash with water.
-
-
Step 2: 7-Methoxy-1-tetralone
-
The 4-(4-methoxyphenyl)-4-oxobutanoic acid obtained from Step 1 is then subjected to intramolecular Friedel-Crafts acylation.
-
This is typically achieved by heating the acid with a strong acid catalyst such as polyphosphoric acid or Eaton's reagent to induce cyclization.
-
B. Functionalization of the Tetralone Core
The biological activity of tetralone derivatives can be fine-tuned by introducing various substituents onto the aromatic ring. Direct electrophilic aromatic substitution is a common strategy to achieve this.
Experimental Protocol: Synthesis of 7-Nitro-1-tetralone
This protocol describes the nitration of 1-tetralone to yield 7-nitro-1-tetralone.
-
Materials: 1-tetralone, concentrated sulfuric acid (H₂SO₄), potassium nitrate (KNO₃).
-
Procedure:
-
Cool 60 mL of concentrated sulfuric acid to 0 °C in an ice bath.
-
With stirring, add 8 g (54.7 mmol) of 1-tetralone to the cooled sulfuric acid.
-
Slowly add a solution of 6 g (59.3 mmol) of potassium nitrate in 18 mL of concentrated sulfuric acid, ensuring the temperature does not exceed 15 °C.
-
After the addition is complete, continue stirring for 1 hour at 15 °C.
-
Quench the reaction by pouring the mixture into crushed ice.
-
Collect the resulting precipitate by filtration and wash thoroughly with distilled water.
-
The crude product can be recrystallized from an ethanol/water mixture to yield pure 7-nitro-1-tetralone.
-
Experimental Protocol: Synthesis of 7-Amino-1-tetralone
This protocol details the reduction of 7-nitro-1-tetralone to 7-amino-1-tetralone via catalytic hydrogenation.
-
Materials: 7-nitro-1-tetralone, platinum oxide (PtO₂), methanol, hydrochloric acid (HCl).
-
Procedure:
-
In a hydrogenation bottle, prepare a mixture of 1.6 g of platinum oxide in methanol.
-
Add a solution of 7-nitro-1-tetralone in methanol to the bottle.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and shake until the theoretical amount of hydrogen is absorbed.
-
After the reaction is complete, filter the catalyst through a pad of diatomaceous earth, washing with methanol.
-
Concentrate the filtrate under reduced pressure to obtain 7-amino-1-tetralone.
-
II. Biological Activities and Quantitative Data
Tetralone derivatives have demonstrated a remarkable range of biological activities. The following sections summarize their key therapeutic applications, supported by quantitative data.
A. Anticancer Activity
The tetralone scaffold is a key component of several anticancer agents and a promising template for the development of new therapeutics.[2] These compounds often exert their effects by inducing apoptosis and inhibiting cell proliferation.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6g | MCF-7 (Breast) | 4.42 ± 0.93 | [3] |
| A549 (Lung) | 13.28 ± 1.55 | [3] | |
| HT-29 (Colon) | 17.09 ± 0.02 | [3] | |
| T-24 (Bladder) | 15.51 ± 2.39 | [3] | |
| Compound 6h | A549 (Lung) | 9.89 ± 1.77 | [3] |
| HT-29 (Colon) | 22.22 ± 2.42 | [3] | |
| MCF-7 (Breast) | 28.86 ± 1.73 | [3] | |
| Compound 3a | Hela (Cervical) | 3.5 | [4] |
| MCF7 (Breast) | 4.5 | [4] | |
| Compound 11 | MCF-7 (Breast) | 10.2 | [1] |
B. Monoamine Oxidase (MAO) Inhibition
Derivatives of tetralone have been extensively investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[5]
| Compound | Target | IC50 (µM) | Selectivity (MAO-B/MAO-A) | Reference |
| 6-(3-Iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-B | 0.0045 | 287 | [6] |
| 6-(3-Cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-A | 0.024 | 0.31 | [6] |
| C7-Arylalkyloxy substituted α-tetralones (general) | MAO-B | 0.00089 - 0.047 | Generally selective for MAO-B | [3] |
| C7-Arylalkyloxy substituted α-tetralones (general) | MAO-A | 0.010 - 0.741 | [3] |
III. Experimental Protocols for Biological Evaluation
A. MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
-
Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the tetralone derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
IV. Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which tetralone derivatives exert their biological effects is crucial for rational drug design. These compounds have been shown to modulate several key signaling pathways.
A. Induction of Apoptosis in Cancer Cells
Many tetralone-based anticancer agents function by inducing programmed cell death, or apoptosis. One study on a promising tetralone derivative (compound 11) in MCF-7 breast cancer cells revealed its pro-apoptotic mechanism.[1] The compound was found to up-regulate the pro-apoptotic protein Bax, down-regulate the anti-apoptotic protein Bcl-2, and increase the levels of caspase-7, a key executioner caspase in the apoptotic cascade.[1]
B. Modulation of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it an attractive target for cancer therapy. While direct inhibition of PI3K, Akt, or mTOR by tetralone derivatives is an area of ongoing investigation, some studies suggest that compounds with tetralone-like structures can modulate this pathway. The general mechanism involves the inhibition of key kinases in the pathway, leading to decreased cell proliferation and survival.
V. Conclusion
The tetralone scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic accessibility, coupled with the wide range of biological activities exhibited by its derivatives, ensures its continued relevance in the quest for novel therapeutics. Future research will likely focus on the development of more selective and potent tetralone-based compounds, the elucidation of their precise molecular targets and mechanisms of action, and their advancement into clinical development. This in-depth guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of this remarkable chemical scaffold.
References
- 1. nbinno.com [nbinno.com]
- 2. Novel purine and pyrazolo[3,4-d]pyrimidine inhibitors of PI3 kinase-alpha: Hit to lead studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Tetralone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 7-Bromo-4,4-dimethyl-1-tetralone: Synonyms, Identifiers, and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Bromo-4,4-dimethyl-1-tetralone, a valuable building block in synthetic and medicinal chemistry. This document details its various synonyms and chemical identifiers, summarizes its key physicochemical properties, and presents a representative experimental protocol for its synthesis.
Chemical Identity and Synonyms
7-Bromo-4,4-dimethyl-1-tetralone is a brominated derivative of 4,4-dimethyl-1-tetralone. Its structure features a tetralone core with a bromine atom at the 7-position and two methyl groups at the 4-position. This substitution pattern provides a unique scaffold for the development of novel chemical entities. A comprehensive list of its synonyms and identifiers is provided in Table 1.
Table 1: Synonyms and Identifiers for 7-Bromo-4,4-dimethyl-1-tetralone [1][2][3]
| Category | Identifier/Synonym |
| Systematic Name | 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one |
| IUPAC Name | 7-bromo-4,4-dimethyl-2,3-dihydronaphthalen-1-one[2] |
| CAS Number | 166978-46-7[1][2] |
| Molecular Formula | C₁₂H₁₃BrO[2] |
| InChI | InChI=1S/C12H13BrO/c1-12(2)6-5-11(14)9-7-8(13)3-4-10(9)12/h3-4,7H,5-6H2,1-2H3[2] |
| InChIKey | QZSBQGIPLDEDIX-UHFFFAOYSA-N[1][2] |
| SMILES | CC1(C)CCC(=O)c2cc(Br)ccc21 |
| MDL Number | MFCD07357378[1] |
| PubChem CID | 10753357[2] |
| EC Number | 839-253-4[2] |
| DSSTox Substance ID | DTXSID80444448[2] |
| Other Synonyms | 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one[2], 7-Bromo-4,4-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalene, 7-Bromo-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one[4], 7-bromo-4,4-dimethyl-tetralin-1-one |
Physicochemical Properties
The physicochemical properties of 7-Bromo-4,4-dimethyl-1-tetralone are essential for its handling, reaction setup, and purification. A summary of these properties is presented in Table 2.
Table 2: Physicochemical Properties of 7-Bromo-4,4-dimethyl-1-tetralone [1][2]
| Property | Value |
| Molecular Weight | 253.14 g/mol [1] |
| Appearance | White to yellow-brown powder or crystals[1] |
| Purity | ≥98% (typical)[1] |
| Storage Temperature | Room temperature, sealed in a dry environment[1] |
| Solubility | Soluble in chloroform, dichloromethane, and ethyl acetate. |
| Flash Point | >110 °C (>230 °F) |
Experimental Protocols: Synthesis
Caption: Synthetic workflow for 7-Bromo-4,4-dimethyl-1-tetralone.
Representative Synthesis Protocol
Materials:
-
4-(4-Bromophenyl)-3,3-dimethylbutanoic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred solution of 4-(4-Bromophenyl)-3,3-dimethylbutanoic acid (1.0 equivalent) in anhydrous dichloromethane, add polyphosphoric acid (approximately 10 equivalents by weight) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 3-12 hours. The reaction progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volume).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 7-Bromo-4,4-dimethyl-1-tetralone as a solid.[6][7] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Mandatory Visualization: Identifier Classification
The various identifiers for 7-Bromo-4,4-dimethyl-1-tetralone can be categorized based on their nature, from structural representations to registry numbers. The following diagram illustrates this classification.
Caption: Classification of identifiers for the subject compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one | C12H13BrO | CID 10753357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Bromo-4,4-dimethyl-1-tetralone | LGC Standards [lgcstandards.com]
- 4. 7-BROMO-4,4-DIMETHYL-3,4-DIHYDRO-2H-NAPHTHALEN-1-ONE | 166978-46-7 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to Retinoic Acid Receptor (RAR) Antagonist Building Blocks
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core building blocks, signaling pathways, and experimental evaluation of Retinoic Acid Receptor (RAR) antagonists. It is designed to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting the RAR signaling pathway.
Introduction to Retinoic Acid Receptor Antagonists
Retinoic acid receptors (RARs) are ligand-activated transcription factors that play a crucial role in a multitude of physiological processes, including cell growth, differentiation, and apoptosis.[1] Dysregulation of the RAR signaling pathway has been implicated in various diseases, making RARs an attractive target for therapeutic intervention. RAR antagonists are molecules that bind to RARs and block the transcriptional activity induced by endogenous ligands like all-trans retinoic acid (ATRA), thereby inhibiting RAR-mediated gene expression.[2] These antagonists are being investigated for a range of applications, including contraception and cancer therapy.[1][3]
The Retinoic Acid Receptor Signaling Pathway
The canonical RAR signaling pathway involves the binding of retinoic acid to an RAR, which exists as a heterodimer with a Retinoid X Receptor (RXR). This ligand binding event induces a conformational change in the receptor complex, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This coactivator complex then initiates the transcription of target genes by binding to specific DNA sequences known as Retinoic Acid Response Elements (RAREs).[4] RAR antagonists disrupt this process by preventing the recruitment of coactivators, thereby silencing gene transcription.
Figure 1: RAR Signaling Pathway and Antagonist Action.
Core Building Blocks of RAR Antagonists
The development of RAR antagonists has led to the identification of several key chemical scaffolds. A common structural feature is a hydrophobic ring system linked to a benzoic acid or a related acidic group.[1] The introduction of a bulky substituent on the hydrophobic ring is often crucial for antagonist activity.[1]
Key Scaffolds:
-
Dihydronaphthalene: This scaffold is present in the pan-RAR antagonist BMS-189453 . Modifications to this core have been extensively explored to improve potency and selectivity.[1][5]
-
Chromene and Thiochromene: Introduction of heteroatoms into the bicyclic ring system, as seen in chromene and thiochromene derivatives like AGN 193109 , has yielded potent RAR antagonists.[6]
-
Quinoline: The quinoline scaffold is another important building block for RAR antagonists.
-
Triaryl Pyrazoles: This class of compounds has been developed to achieve high selectivity for RARγ, with LY2955303 being a notable example.
The general pharmacophore for many RAR antagonists includes a hydrophobic region, a linker, and a hydrogen bond acceptor (typically a carboxylic acid).
Figure 2: General Pharmacophore Model for RAR Antagonists.
Quantitative Data of Representative RAR Antagonists
The following tables summarize the binding affinities (Kd) and antagonist potencies (IC50) of several well-characterized RAR antagonists. This data is crucial for comparing the efficacy and selectivity of different compounds.
Table 1: Binding Affinities (Kd) of Pan-RAR Antagonists
| Compound | RARα (nM) | RARβ (nM) | RARγ (nM) | Reference(s) |
| AGN 193109 | 2 | 2 | 3 | [3] |
| AGN 194310 | 3 ± 2 | 2 ± 1 | 5 ± 1 | [7] |
Table 2: Antagonist Potency (IC50) of RAR Antagonists in Transactivation Assays
| Compound | RARα (nM) | RARβ (nM) | RARγ (nM) | Reference(s) |
| BMS-189453 | 200 | 200 | 200 | [8] |
| BMS-189532 | 27 | 1020 | 3121 | [8] |
| BMS-195614 | - | - | - | [8] |
| AGN 194310 | 16-34 | 16-34 | 16-34 | [3] |
| LY2955303 | >1700 | >2980 | 1.9 | [9] |
| CD 2665 | >1000 | 306 | 110 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize RAR antagonists.
Synthesis of a Representative RAR Antagonist (BMS-189453)
The synthesis of BMS-189453 is a multi-step process. A general, nine-step synthetic scheme has been reported.[11] The following is a representative, illustrative protocol based on available information.
Figure 3: General Synthetic Workflow for BMS-189453.
Detailed Protocol (Illustrative):
-
Preparation of the Dihydronaphthalene Core: This typically involves a Friedel-Crafts acylation followed by an intramolecular cyclization to form the bicyclic ring system.
-
Introduction of the Phenyl Group: A Suzuki or similar cross-coupling reaction is commonly used to introduce the phenyl group at the desired position on the dihydronaphthalene scaffold.
-
Elaboration of the Side Chain: The vinylbenzoic acid side chain is constructed, often through a Wittig or Horner-Wadsworth-Emmons reaction.
-
Final Deprotection: If protecting groups are used for the carboxylic acid, a final deprotection step is carried out to yield the target antagonist.
Note: Specific reagents, reaction conditions, and purification methods would need to be optimized for each step.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the RAR.[11]
Materials:
-
Cell membranes or nuclear extracts containing the RAR of interest.
-
Radiolabeled RAR ligand (e.g., [3H]-all-trans retinoic acid).
-
Unlabeled test compound (RAR antagonist).
-
Assay buffer (e.g., Tris-HCl with additives).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Plate Setup: Add assay buffer, a fixed concentration of radiolabeled ligand, and varying concentrations of the unlabeled test compound to the wells of a 96-well plate.
-
Incubation: Add the receptor preparation to each well and incubate the plate to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Figure 4: Competitive Radioligand Binding Assay Workflow.
Transactivation Assay
This cell-based assay measures the ability of a compound to antagonize the transcriptional activity of an RAR agonist.[11]
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293).
-
Expression plasmids for the RAR of interest and a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase) under the control of a RARE.
-
Transfection reagent.
-
RAR agonist (e.g., ATRA).
-
Test compound (RAR antagonist).
-
Luciferase assay reagent or CAT ELISA kit.
Procedure:
-
Transfection: Co-transfect the cells with the RAR expression plasmid and the RARE-reporter plasmid.
-
Treatment: Treat the transfected cells with a fixed concentration of the RAR agonist in the presence of varying concentrations of the test compound.
-
Incubation: Incubate the cells for a sufficient period to allow for reporter gene expression.
-
Lysis and Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Data Analysis: Plot the reporter gene activity against the log concentration of the test compound to determine the IC50 value for antagonism.
In Vivo Evaluation in a Mouse Model
In vivo studies are essential to assess the efficacy and potential side effects of RAR antagonists.[11] A common model involves the oral administration of the antagonist to mice and subsequent evaluation of its effects on specific physiological processes.
Procedure (Example: Male Contraception Study):
-
Animal Dosing: Administer the RAR antagonist orally to male mice at various doses for a defined period.[11]
-
Monitoring: Monitor the animals for any signs of toxicity.
-
Fertility Assessment: Conduct mating studies to assess the contraceptive efficacy of the compound.
-
Histological Analysis: At the end of the study, collect and analyze tissues (e.g., testes) to evaluate the histological effects of the antagonist.[11]
-
Reversibility Studies: Include a washout period to determine if the effects of the antagonist are reversible.[1]
Conclusion
The development of RAR antagonists is a promising area of research with the potential to yield novel therapeutics for a variety of diseases. A thorough understanding of the core chemical building blocks, the intricacies of the RAR signaling pathway, and the application of robust experimental protocols are essential for the successful discovery and development of new and improved RAR modulators. This guide provides a foundational framework for researchers and drug development professionals to navigate this exciting field.
References
- 1. Retinoic acid receptor antagonists for male contraception: current status† - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Synthesis and biological activity of high-affinity retinoic acid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Oral Administration of a Retinoic Acid Receptor Antagonist Reversibly Inhibits Spermatogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one, a valuable building block in medicinal chemistry and organic synthesis. The described methodology is a two-stage process commencing with the synthesis of the precursor, 4-(4-bromophenyl)-4-methylpentanoic acid, followed by an intramolecular Friedel-Crafts acylation to yield the target tetralone.
Physicochemical Properties and Spectroscopic Data
Quantitative data for the key compounds are summarized below.
Table 1: Physicochemical Properties
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 1 | 4-Bromophenylacetonitrile | 16532-79-9 | C₈H₆BrN | 196.04 | Not specified |
| 2 | 4-(4-Bromophenyl)-4-methyl-2-pentenenitrile | Not available | C₁₂H₁₂BrN | 250.13 | Not specified |
| 3 | 4-(4-Bromophenyl)-4-methylpentanoic acid | Not available | C₁₂H₁₅BrO₂ | 271.15 | Not specified |
| 4 | This compound | 166978-46-7 | C₁₂H₁₃BrO | 253.14 | White to yellow-brown powder or crystals |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) δ (ppm) | 8.01 (d, J=2.3 Hz, 1H), 7.59 (dd, J=8.5, 2.3 Hz, 1H), 7.28 (d, J=8.5 Hz, 1H), 2.75 (t, J=6.7 Hz, 2H), 1.99 (t, J=6.7 Hz, 2H), 1.35 (s, 6H) |
| ¹³C NMR (CDCl₃) δ (ppm) | 197.2, 145.2, 142.8, 131.7, 130.8, 129.5, 121.2, 38.4, 36.7, 34.9, 29.8 |
Experimental Protocols
The synthesis is a multi-step process. The overall workflow is depicted in the diagram below.
Caption: Overall workflow for the synthesis of this compound.
Protocol 1: Synthesis of 4-(4-Bromophenyl)-4-methylpentanoic acid
This protocol is based on the alkylation of 4-bromophenylacetonitrile with acetone, followed by dehydration and hydrolysis.
Materials:
-
4-Bromophenylacetonitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetone
-
Hydrochloric acid (HCl)
-
Sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Alkylation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.1 equivalents) suspended in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-bromophenylacetonitrile (1.0 equivalent) in anhydrous THF to the suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add acetone (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Acidify the mixture with 1 M HCl and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude intermediate alcohol.
-
-
Dehydration and Hydrolysis:
-
To the crude intermediate, add a mixture of sulfuric acid and water (e.g., 50% v/v).
-
Heat the mixture to reflux for several hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it onto ice.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution.
-
Acidify the aqueous layer with concentrated HCl and extract with diethyl ether.
-
Wash the final organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 4-(4-bromophenyl)-4-methylpentanoic acid.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Protocol 2: Intramolecular Friedel-Crafts Acylation
This protocol details the cyclization of 4-(4-bromophenyl)-4-methylpentanoic acid to form the tetralone ring system.
Materials:
-
4-(4-Bromophenyl)-4-methylpentanoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of 4-(4-bromophenyl)-4-methylpentanoic acid (1.0 equivalent) in dichloromethane, add polyphosphoric acid (approximately 10 equivalents by weight) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 3-5 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford this compound as a solid.
Signaling Pathways and Logical Relationships
The synthesis follows a logical progression from a simple aromatic precursor to the final bicyclic ketone.
Caption: Logical flow from starting material to the final product.
Data Presentation Summary
Table 3: Summary of Reaction Parameters and Yields (Illustrative)
| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) |
| 1 | Alkylation & Hydrolysis | NaH, Acetone, H₂SO₄ | THF | 60-70 |
| 2 | Intramolecular Friedel-Crafts Acylation | Polyphosphoric Acid | Dichloromethane | 80-90 |
Note: Yields are illustrative and may vary depending on reaction scale and optimization.
Application Notes and Protocols: Synthesis of α-Tetralone via Friedel-Crafts Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Tetralone and its derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules and natural products.[1] The fused bicyclic structure, consisting of a benzene ring fused to a cyclohexanone ring, serves as a versatile scaffold in medicinal chemistry. The Friedel-Crafts reaction, a fundamental C-C bond-forming reaction in organic chemistry, provides a powerful and widely utilized method for the synthesis of tetralones.[2] This application note details the protocols for the synthesis of α-tetralone, primarily focusing on the intramolecular Friedel-Crafts acylation of γ-phenylbutyric acid and its derivatives. This approach is a key step in the classic Haworth synthesis.
The intramolecular Friedel-Crafts acylation involves the cyclization of a phenyl-substituted acyl chloride or carboxylic acid in the presence of a Lewis acid or protic acid catalyst.[3][4] This reaction proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion, generated in situ, attacks the aromatic ring to form the six-membered ketone ring.[2] Common catalysts for this transformation include aluminum chloride (AlCl₃), stannic chloride (SnCl₄), and polyphosphoric acid (PPA).[5][6]
Data Presentation: Comparison of Synthetic Protocols for α-Tetralone
The following table summarizes various experimental conditions and reported yields for the synthesis of α-tetralone via intramolecular Friedel-Crafts acylation.
| Starting Material | Catalyst/Reagent | Solvent | Reaction Temperature | Reaction Time | Yield (%) | Reference |
| γ-Phenylbutyryl chloride | Aluminum chloride (AlCl₃) | Carbon disulfide | Reflux | 10 min | 78-91 | Organic Syntheses, Coll. Vol. 2, p.569 (1943) |
| γ-Phenylbutyric acid | Thionyl chloride, then Aluminum chloride (AlCl₃) | Carbon disulfide | Reflux | 35-40 min (total) | 78-91 | Organic Syntheses, Coll. Vol. 2, p.569 (1943) |
| γ-Phenylbutyric acid | Polyphosphoric acid (PPA) | - | 100 °C | 30 min | ~90 | Inferred from general procedures |
| 4-Phenylbutanoic acid | H-Beta zeolite | 4-Chlorotoluene | Reflux | 10 h | 81.2 | ResearchGate |
| Benzene and γ-Butyrolactone | Aluminum chloride (AlCl₃) | Benzene | Reflux | 2 h | - | Organic Syntheses, CV4P0896 |
| γ-Phenylbutyryl chloride | Stannic chloride (SnCl₄) | Benzene | < 15 °C, then 0-10 °C | 1.5-2 h | 91-96 | Organic Syntheses, CV4P0896 |
Experimental Protocols
Protocol 1: Intramolecular Friedel-Crafts Acylation of γ-Phenylbutyryl Chloride using Aluminum Chloride
This protocol is adapted from a procedure in Organic Syntheses.
Materials:
-
γ-Phenylbutyric acid (0.2 mole, 32.8 g)
-
Thionyl chloride (0.27 mole, 20 cc, 32 g)
-
Anhydrous aluminum chloride (0.24 mole, 32 g)
-
Carbon disulfide (125 cc)
-
Ice (100 g)
-
Concentrated hydrochloric acid (25 cc)
-
Benzene
-
5% Sodium carbonate solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of γ-Phenylbutyryl Chloride: In a 500-cc round-bottomed flask fitted with a reflux condenser and a gas absorption trap, place 32.8 g (0.2 mole) of γ-phenylbutyric acid and 20 cc (32 g, 0.27 mole) of thionyl chloride. Heat the mixture gently on a steam bath until the acid melts. The reaction will proceed exothermically. After the initial vigorous reaction subsides (about 25-30 minutes), warm the mixture on the steam bath for an additional 10 minutes to ensure complete reaction.
-
Friedel-Crafts Cyclization: Cool the flask containing the crude γ-phenylbutyryl chloride. Add 125 cc of dry carbon disulfide. In a separate 1-L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 32 g (0.24 mole) of powdered anhydrous aluminum chloride and 125 cc of carbon disulfide. Cool the mixture in an ice-salt bath to 0°C. With vigorous stirring, add the solution of γ-phenylbutyryl chloride in carbon disulfide from the dropping funnel over 15-20 minutes. After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 30 minutes. Then, heat the mixture to reflux on a steam bath for 10 minutes.
-
Work-up: Cool the reaction mixture to 0°C and decompose the aluminum chloride complex by the careful, dropwise addition of 100 g of crushed ice, followed by 25 cc of concentrated hydrochloric acid. Transfer the mixture to a separatory funnel. Separate the carbon disulfide layer. Extract the aqueous layer with three 50-cc portions of benzene.
-
Purification: Combine the carbon disulfide layer and the benzene extracts. Wash successively with water, 5% sodium carbonate solution, and saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate. Remove the solvents by distillation. Distill the residue under reduced pressure. Collect the fraction boiling at 105–107°/2 mm. The yield of α-tetralone is 21.5–26.5 g (78–91%).
Protocol 2: Intramolecular Friedel-Crafts Cyclization of γ-Phenylbutyric Acid using Polyphosphoric Acid (PPA)
This is a general procedure based on the known reactivity of PPA in intramolecular acylations.
Materials:
-
γ-Phenylbutyric acid (10 mmol, 1.64 g)
-
Polyphosphoric acid (PPA) (approx. 10-20 times the weight of the acid)
-
Crushed ice
-
Dichloromethane or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a thermometer, place γ-phenylbutyric acid (10 mmol, 1.64 g).
-
Cyclization: Add polyphosphoric acid (approx. 16-32 g) to the flask. Heat the mixture with stirring to 100°C in an oil bath for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts and wash them with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude α-tetralone. The product can be further purified by vacuum distillation or column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of α-tetralone.
Caption: Reaction pathway for α-tetralone synthesis.
References
Application Notes and Protocols for the Step-by-Step Synthesis of Retinoic Acid Receptor (RAR) Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis, purification, and characterization of various retinoic acid receptor (RAR) antagonists. The information is intended to guide researchers in the fields of medicinal chemistry, pharmacology, and drug development in preparing these valuable tool compounds for studying RAR biology and for potential therapeutic applications.
Introduction to Retinoic Acid Receptor Antagonists
Retinoic acid receptors (RARs), members of the nuclear receptor superfamily, are ligand-dependent transcription factors that play crucial roles in cell growth, differentiation, and apoptosis.[1] Dysregulation of RAR signaling is implicated in various diseases, including cancer. Synthetic RAR antagonists are powerful chemical probes to study the physiological and pathological roles of RARs and hold promise as therapeutic agents. These molecules bind to RARs and prevent the conformational changes required for coactivator recruitment, thereby inhibiting the transcription of target genes.[2] This document outlines the synthesis and characterization of three widely used RAR antagonists: BMS-493 (a pan-RAR inverse agonist), AGN-193109 (a pan-RAR antagonist), and ER-50891 (an RARα-selective antagonist).
Synthesis of Retinoic Acid Receptor Antagonists
Synthesis of BMS-493 (pan-RAR Inverse Agonist)
The synthesis of BMS-493, a potent pan-RAR inverse agonist, can be achieved through a multi-step synthetic route starting from commercially available materials. The following protocol is a representative synthesis.
Experimental Protocol: Synthesis of BMS-493
A detailed, step-by-step synthesis of a BMS-493 analog is described in the literature, which can be adapted for BMS-493 itself. The key steps involve the formation of a conjugated enyne derivative followed by a Wittig reaction to introduce the benzoic acid moiety.
Diagram of Synthetic Workflow for a BMS-493 Analog
Caption: Synthetic workflow for a BMS-493 analog.
Quantitative Data: BMS-493
| Parameter | Value | Reference |
| Purity | ≥98% | [3] |
| Chemical Formula | C₂₉H₂₄O₂ | [3] |
| Molecular Weight | 404.50 g/mol | [4] |
| CAS Number | 215030-90-3 | [3] |
Synthesis of AGN-193109 (pan-RAR Antagonist)
AGN-193109 is a high-affinity pan-RAR antagonist. Its synthesis involves the coupling of a substituted naphthalene core with a benzoic acid derivative.
Experimental Protocol: Synthesis of AGN-193109
The synthesis of AGN-193109 and its analogs has been reported, often involving a Sonogashira coupling as a key step to form the ethynyl linkage.
Diagram of Synthetic Workflow for AGN-193109 Analogs
Caption: General synthetic workflow for AGN-193109 analogs.
Quantitative Data: AGN-193109
| Parameter | Value | Reference |
| Purity | ≥98% (HPLC) | |
| Chemical Formula | C₂₈H₂₄O₂ | |
| Molecular Weight | 392.49 g/mol | |
| CAS Number | 171746-21-7 | |
| Kd (RARα) | 2 nM | [5] |
| Kd (RARβ) | 2 nM | [5] |
| Kd (RARγ) | 3 nM | [5] |
Synthesis of ER-50891 (RARα-selective Antagonist)
ER-50891 is a selective antagonist for RARα. The synthesis of ER-50891 and its analogs has been described and typically involves the construction of a quinoline core followed by functionalization.
Experimental Protocol: Synthesis of ER-50891
The synthesis of ER-50891 analogs has been reported, with key steps including the formation of the quinoline ring system and subsequent coupling reactions to introduce the pyrrole and benzoic acid moieties.
Diagram of Synthetic Workflow for ER-50891 Analogs
Caption: General synthetic workflow for ER-50891 analogs.
Quantitative Data: ER-50891
| Parameter | Value | Reference |
| Purity | ≥98% | [6] |
| Chemical Formula | C₂₉H₂₄N₂O₂ | [6] |
| Molecular Weight | 432.51 g/mol | [6] |
| CAS Number | 187400-85-7 | [6] |
| IC₅₀ (RARα) | 31.2 nM | [6] |
| Relative IC₅₀ (RARα) | 1.8 nM | [6] |
| Relative IC₅₀ (RARβ) | 535 nM | [6] |
| Relative IC₅₀ (RARγ) | 432 nM | [6] |
Purification and Characterization
3.1. Purification by High-Performance Liquid Chromatography (HPLC)
Purification of the final compounds is critical to ensure high purity for biological assays. Reverse-phase HPLC is a common and effective method.
Experimental Protocol: General HPLC Purification
-
Column Selection : A C18 reverse-phase column is typically suitable for these types of small molecules.
-
Mobile Phase : A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is used.
-
Method Development : Start with a broad gradient (e.g., 5% to 95% organic solvent over 20-30 minutes) to determine the retention time of the product.
-
Optimization : Optimize the gradient to achieve good separation of the target compound from impurities.
-
Fraction Collection : Collect fractions corresponding to the product peak.
-
Solvent Removal : Remove the solvent from the collected fractions under reduced pressure to obtain the purified compound.
3.2. Characterization by NMR and Mass Spectrometry
Structural confirmation of the synthesized antagonists is performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Protocol: NMR and MS Characterization
-
¹H and ¹³C NMR : Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. Key signals should be assigned to the corresponding protons and carbons in the molecule.
-
Mass Spectrometry : Obtain a mass spectrum of the purified compound using a suitable ionization technique (e.g., Electrospray Ionization - ESI) to confirm the molecular weight.
Representative Characterization Data
While detailed spectral data for every intermediate is often not fully reported, the final products are typically well-characterized.
| Compound | ¹H NMR (representative signals) | Mass Spec (m/z) |
| BMS-493 | Aromatic protons, vinyl proton, signals for the tetramethyl-dihydro-naphthalene core, and phenylacetylene protons. | [M+H]⁺ expected: 405.18 |
| AGN-193109 | Aromatic protons, signals for the tetramethyl-dihydro-naphthalene core, and tolyl group protons. | [M+H]⁺ expected: 393.18 |
| ER-50891 | Aromatic protons of the quinoline and benzoic acid moieties, pyrrole protons, and methyl group signals. | [M+H]⁺ expected: 433.18 |
Biological Activity Assays
The biological activity of the synthesized RAR antagonists is assessed through various in vitro assays.
Competitive Binding Assay
This assay determines the binding affinity of the antagonist to the RARs.
Experimental Protocol: Competitive Binding Assay
-
Receptor Source : Use nuclear extracts or purified recombinant RARα, RARβ, or RARγ.
-
Radioligand : A radiolabeled RAR agonist, such as [³H]-all-trans-retinoic acid, is used.
-
Competition : Incubate a fixed concentration of the receptor and radioligand with increasing concentrations of the unlabeled antagonist.
-
Separation : Separate bound from free radioligand using methods like filtration.
-
Detection : Quantify the bound radioactivity using liquid scintillation counting.
-
Data Analysis : Plot the percentage of specific binding against the antagonist concentration to determine the IC₅₀ value. The Kd can be calculated using the Cheng-Prusoff equation.
Transactivation Assay
This cell-based assay measures the ability of the antagonist to inhibit agonist-induced gene transcription.
Experimental Protocol: Transactivation Assay
-
Cell Line : Use a suitable cell line (e.g., HeLa, HEK293T) that is co-transfected with an RAR expression vector and a reporter plasmid containing a retinoic acid response element (RARE) driving a reporter gene (e.g., luciferase).
-
Treatment : Treat the cells with a known RAR agonist (e.g., all-trans-retinoic acid) in the presence of increasing concentrations of the antagonist.
-
Incubation : Incubate the cells for 24-48 hours.
-
Lysis and Reporter Assay : Lyse the cells and measure the reporter gene activity (e.g., luciferase activity).
-
Data Analysis : Determine the IC₅₀ value, which is the concentration of the antagonist that causes a 50% reduction in the agonist-induced reporter activity.
Diagram of Transactivation Assay Workflow
Caption: Workflow for a cell-based transactivation assay.
Retinoic Acid Receptor Signaling Pathway
Understanding the RAR signaling pathway is essential for interpreting the effects of RAR antagonists.
Diagram of the RAR Signaling Pathway
Caption: Simplified Retinoic Acid Receptor (RAR) signaling pathway.
In the absence of a ligand, the RAR/RXR heterodimer binds to RAREs on the DNA and recruits co-repressors to inhibit gene transcription. Upon binding of an agonist like all-trans-retinoic acid (ATRA), a conformational change occurs, leading to the dissociation of co-repressors and recruitment of co-activators, which initiates gene transcription. RAR antagonists bind to the receptor but prevent this conformational change, thus blocking the recruitment of co-activators and inhibiting the signaling cascade.[2]
References
- 1. Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinoic acid receptor antagonists for male contraception: current status† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for 7-bromo-4,4-dimethyl-1-tetralone in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 7-bromo-4,4-dimethyl-1-tetralone as a versatile building block in various palladium-catalyzed cross-coupling reactions. This key intermediate is valuable for the synthesis of complex organic molecules, finding applications in medicinal chemistry and materials science.[1][2][3] The protocols detailed below are based on established methodologies and offer a starting point for the development of novel compounds.
Overview of 7-bromo-4,4-dimethyl-1-tetralone
7-bromo-4,4-dimethyl-1-tetralone is a brominated derivative of 4,4-dimethyl-1-tetralone. The presence of the bromine atom at the 7-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[3][4] The gem-dimethyl group at the 4-position can offer steric influence and improve the solubility of derivatives.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₂H₁₃BrO |
| Molecular Weight | 253.13 g/mol |
| Appearance | White to yellow or brown powder/crystals[4] |
| Melting Point | Data not available for the 4,4-dimethyl derivative, but 7-bromo-1-tetralone melts at 71.0-80.0 °C.[1] |
| Solubility | Soluble in common organic solvents.[4] |
Cross-Coupling Reactions and Protocols
7-bromo-4,4-dimethyl-1-tetralone is an excellent substrate for a variety of cross-coupling reactions. Its reactivity is primarily attributed to the carbon-bromine bond, which readily undergoes oxidative addition to a palladium(0) catalyst.[2] The general order of reactivity for aryl halides in these reactions is I > Br > OTf >> Cl.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[1][3] This reaction is widely used to synthesize biaryl compounds.
Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Quantitative Data Summary for Suzuki-Miyaura Coupling:
| Parameter | Condition 1 | Condition 2 |
| Coupling Partner | Arylboronic acid[2] | Heteroarylboronic acid[5] |
| Catalyst | Pd(dppf)Cl₂[3][5] | XPhos Pd G3[5] |
| Catalyst Loading | 5 mol%[3] | 2 mol%[5] |
| Base | K₂CO₃[2][3] or Cs₂CO₃[5] | K₃PO₄[5] |
| Solvent | 1,4-Dioxane/Water (4:1)[3] | Toluene/Water (10:1)[5] |
| Temperature | 90-100 °C[2] | 100-110 °C[5] |
| Reaction Time | 6-12 hours[2] | Not specified |
| Typical Yield | 80-90%[3] | High yields expected[5] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.[5]
-
Reaction Setup: In a flame-dried Schlenk flask, combine 7-bromo-4,4-dimethyl-1-tetralone (1.0 eq), the desired boronic acid (1.2-1.5 eq), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and base (e.g., Cs₂CO₃, 2.0 eq).[5]
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[3]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[3][5]
-
Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, providing access to a wide range of arylamines.[3][6]
Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination.
Quantitative Data Summary for Buchwald-Hartwig Amination:
| Parameter | Condition |
| Amine | Primary or secondary amines[6] |
| Catalyst | Pd₂(dba)₃[3] or Pd(OAc)₂[6] |
| Catalyst Loading | 1.5-2 mol%[2][6] |
| Ligand | XPhos[3] or BINAP[2] |
| Ligand Loading | 3-4 mol%[2][3] |
| Base | Sodium tert-butoxide (NaOtBu)[2][3] |
| Solvent | Anhydrous Toluene[2][3] or 1,4-Dioxane[2] |
| Temperature | 100-110 °C[2] |
| Reaction Time | 8-24 hours[2] |
| Typical Yield | High yields are generally expected. |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a representative procedure and may need to be adapted for specific amines.
-
Reaction Setup: In a glovebox, charge an oven-dried vial with 7-bromo-4,4-dimethyl-1-tetralone (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 eq).[2][3]
-
Reagent Addition: Add the amine (1.2 eq) and anhydrous toluene.[2]
-
Reaction: Seal the vial and heat the mixture to the specified temperature for the required duration.[2]
-
Monitoring: Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).[2]
-
Work-up and Purification: After cooling, dilute the mixture with diethyl ether, filter through celite to remove palladium residues, and concentrate the filtrate. Purify the crude product via column chromatography.[2]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, producing alkynyl-substituted aromatic compounds.[1][3]
Reaction Scheme:
Caption: General scheme of the Sonogashira coupling reaction.
Quantitative Data Summary for Sonogashira Coupling:
| Parameter | Condition |
| Alkyne | Terminal alkyne[1] |
| Catalyst | Pd(PPh₃)₂Cl₂[1] |
| Catalyst Loading | 2 mol%[1] |
| Co-catalyst | Copper(I) iodide (CuI)[1] |
| Co-catalyst Loading | 4 mol%[1] |
| Base | Triethylamine (Et₃N)[1] |
| Solvent | Anhydrous THF and Triethylamine[1] |
| Temperature | 65 °C[1] |
| Reaction Time | 24 hours[1] |
| Typical Yield | Good yields are generally achieved. |
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add 7-bromo-4,4-dimethyl-1-tetralone (1.0 mmol), the terminal alkyne (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).[1]
-
Degassing: Evacuate and backfill the flask with argon three times.[1]
-
Solvent and Base Addition: Add anhydrous THF and triethylamine via syringe.[1]
-
Reaction: Stir the reaction mixture at 65 °C for 24 hours under an argon atmosphere.[1]
-
Work-up: After cooling to room temperature, filter the mixture to remove the precipitated triethylamine hydrobromide. Concentrate the filtrate under reduced pressure.[1]
-
Purification: The crude product can be further purified by precipitation in a solvent like methanol or by column chromatography.[1]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for performing a cross-coupling reaction with 7-bromo-4,4-dimethyl-1-tetralone.
Caption: A typical experimental workflow for cross-coupling reactions.
Conclusion
7-bromo-4,4-dimethyl-1-tetralone is a highly versatile and valuable building block for the synthesis of a wide array of functionalized molecules. The palladium-catalyzed cross-coupling reactions described herein, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provide efficient and modular approaches to construct complex molecular architectures. The provided protocols and data serve as a foundational guide for researchers to explore the synthetic potential of this compound in their drug discovery and materials science endeavors.
References
Application Notes and Protocols for the Suzuki Coupling of a Bromo-tetralone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[1][2] For drug development professionals and medicinal chemists, the Suzuki coupling offers a robust method for the synthesis of complex molecular architectures from readily available building blocks.
This application note provides a detailed experimental protocol for the Suzuki coupling of 7-bromo-1-tetralone, a versatile building block in medicinal chemistry. The tetralone scaffold is present in a variety of biologically active compounds, and the bromine atom at the 7-position provides a convenient handle for introducing molecular diversity through cross-coupling reactions.[3]
Reaction Mechanism and Workflow
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 7-bromo-1-tetralone, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
A general workflow for setting up and monitoring the Suzuki coupling of 7-bromo-1-tetralone is depicted below.
References
Application Note: Purification of 7-bromo-4,4-dimethyl-1-tetralone via Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction 7-bromo-4,4-dimethyl-1-tetralone is a valuable synthetic intermediate in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its unique structure, featuring a brominated aromatic ring and a tetralone core with a gem-dimethyl group, serves as a versatile scaffold for creating complex molecules. The purity of this intermediate is critical for the success of subsequent synthetic steps and for ensuring the desired biological activity and safety profile of final compounds. This document provides a detailed protocol for the purification of 7-bromo-4,4-dimethyl-1-tetralone from a crude reaction mixture using flash column chromatography on silica gel.
Physicochemical Data A summary of the key physical and chemical properties of 7-bromo-4,4-dimethyl-1-tetralone is presented below.
| Property | Value | Reference(s) |
| CAS Number | 166978-46-7 | [1] |
| Molecular Formula | C₁₂H₁₃BrO | [1] |
| Molecular Weight | 253.14 g/mol | |
| Appearance | White to yellow-brown powder or crystals | |
| IUPAC Name | 7-bromo-4,4-dimethyl-2,3-dihydronaphthalen-1-one | [1] |
Experimental Protocol: Flash Column Chromatography
Principle This protocol outlines the purification of 7-bromo-4,4-dimethyl-1-tetralone using normal-phase flash column chromatography. The separation is based on the differential adsorption of the components of the crude mixture onto a polar stationary phase (silica gel) and their elution with a non-polar mobile phase. Due to the presence of the non-polar gem-dimethyl group, the target compound is expected to be relatively non-polar. Therefore, a solvent system with low polarity, such as a mixture of hexanes and ethyl acetate, is employed. The optimal solvent ratio is first determined by Thin-Layer Chromatography (TLC) to achieve an ideal retention factor (Rf) for efficient separation.[2]
Materials and Equipment
-
Crude 7-bromo-4,4-dimethyl-1-tetralone
-
Silica gel (flash chromatography grade, 230-400 mesh)
-
Solvents: Hexanes (or petroleum ether), Ethyl Acetate (EtOAc), Dichloromethane (DCM) (reagent grade)
-
TLC plates (silica gel 60 F₂₅₄)
-
Flash chromatography column with stopcock
-
Separatory funnel or solvent reservoir
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
-
TLC developing chamber
-
UV lamp (254 nm)
-
Standard laboratory glassware
-
Cotton or glass wool
Step 1: Thin-Layer Chromatography (TLC) for Eluent Selection The first step is to identify a suitable mobile phase that provides good separation of the target compound from impurities.
-
Dissolve a small amount of the crude reaction mixture in a few drops of dichloromethane or ethyl acetate.
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in various solvent systems with increasing polarity. Start with a very non-polar mixture and gradually increase the proportion of the more polar solvent. Good starting systems to test include:
-
1% Ethyl Acetate in Hexanes
-
2.5% Ethyl Acetate in Hexanes[2]
-
5% Ethyl Acetate in Hexanes
-
-
Visualize the developed plate under a UV lamp.
-
The optimal eluent system is one that moves the desired product to a Retention Factor (Rf) value of approximately 0.2-0.4, with clear separation from other spots.[2]
Step 2: Column Preparation (Slurry Packing Method)
-
Select a column of appropriate size based on the amount of crude material to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.[2]
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to settle into a packed bed. Add more eluent as needed, ensuring the solvent level never drops below the top of the silica bed.
Step 3: Sample Preparation and Loading Proper sample loading is crucial for achieving sharp bands and good separation.[2] Two methods are commonly used:
-
Wet Loading (Recommended for soluble samples):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the chromatography eluent).[2]
-
Carefully add the concentrated sample solution to the top of the silica bed using a pipette.
-
Open the stopcock to allow the sample to enter the silica bed, again ensuring the top of the bed does not run dry.
-
-
Dry Loading (Recommended for less soluble samples):
-
Dissolve the crude product in a suitable solvent like dichloromethane.
-
Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder as a uniform layer on top of the packed column.
-
Step 4: Elution and Fraction Collection
-
After loading the sample, carefully add the mobile phase to the top of the column.
-
Begin elution by opening the stopcock to achieve a steady flow.
-
Collect the eluate in a series of labeled test tubes or flasks.
-
Monitor the separation by periodically spotting the collected fractions onto TLC plates and visualizing under UV light.
-
If using an isocratic system (constant solvent composition) is not sufficient, a gradient elution can be performed by gradually increasing the percentage of the more polar solvent (e.g., ethyl acetate) to elute more polar impurities.[3][4]
Step 5: Product Isolation
-
Analyze the TLC plates of the collected fractions.
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 7-bromo-4,4-dimethyl-1-tetralone.
Data Summary and Troubleshooting
Recommended Chromatography Parameters
| Parameter | Recommended Setting | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase flash chromatography.[2] |
| Mobile Phase | Hexanes/Ethyl Acetate | A non-polar system is effective. The exact ratio must be determined by TLC.[3] |
| Initial Eluent Trial | 1-5% Ethyl Acetate in Hexanes | Start with a low polarity and increase if the Rf is too low. |
| Target Rf Value | 0.2 - 0.4 | Provides the optimal range for good separation in flash chromatography.[2] |
| Sample Loading | Wet or Dry Loading | Dry loading is often preferred for sharper bands and better resolution.[2] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation (Co-elution) | - Inappropriate solvent system selectivity.- Column is overloaded.- Improper column packing (channeling). | - Screen alternative solvent systems (e.g., Dichloromethane/Hexanes).[2]- Reduce the amount of crude material loaded.- Repack the column carefully to ensure a uniform bed. |
| Product Elutes Too Quickly (High Rf) | - Eluent is too polar. | - Decrease the percentage of the polar solvent (e.g., ethyl acetate) in the mobile phase. |
| Product Does Not Elute (Low Rf) | - Eluent is not polar enough. | - Gradually increase the percentage of the polar solvent in the mobile phase (gradient elution). |
Visualized Workflow
Caption: Column chromatography workflow for purification.
References
Application Notes and Protocols for ¹H and ¹³C NMR Characterization of Tetralone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetralone derivatives are a significant class of bicyclic aromatic ketones that serve as crucial intermediates in the synthesis of a wide range of biologically active compounds and natural products.[1] Their structural framework is a common motif in medicinal chemistry, exhibiting activities such as antimicrobial, antitumor, and central nervous system effects.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and characterization of these derivatives. This document provides detailed application notes and standardized protocols for the ¹H and ¹³C NMR analysis of tetralone derivatives.
Principles of NMR Characterization of Tetralone Derivatives
The tetralone core consists of a benzene ring fused to a cyclohexanone ring. The chemical environment of the protons and carbons in this structure gives rise to characteristic signals in ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy:
-
Aromatic Protons: The protons on the benzene ring typically resonate in the downfield region (δ 7.0-8.5 ppm). The substitution pattern on the aromatic ring significantly influences their chemical shifts and coupling patterns.
-
Aliphatic Protons: The protons on the cyclohexanone ring appear in the upfield region. The protons at C4, adjacent to the aromatic ring (benzylic protons), are typically found around δ 2.9-3.1 ppm. The protons at C2, adjacent to the carbonyl group, are deshielded and appear around δ 2.6-2.8 ppm. The protons at C3 are usually observed around δ 2.0-2.2 ppm.[3]
-
Coupling Constants (J): The vicinal coupling constants between the aliphatic protons can provide information about the conformation of the cyclohexanone ring.[4]
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: The carbonyl carbon (C1) is the most deshielded carbon and typically appears in the range of δ 195-200 ppm.
-
Aromatic Carbons: The aromatic carbons resonate in the region of δ 120-150 ppm. The chemical shifts are influenced by the nature and position of substituents.
-
Aliphatic Carbons: The aliphatic carbons of the cyclohexanone ring (C2, C3, and C4) appear in the upfield region, typically between δ 20-40 ppm.
Experimental Protocols
A generalized protocol for the NMR analysis of tetralone derivatives is outlined below. This protocol may require optimization based on the specific derivative and the available instrumentation.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the tetralone derivative. Common solvents include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆. CDCl₃ is often a good starting point for many derivatives.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to reference the chemical shifts (δ = 0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak.
-
Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool directly into the NMR tube to prevent shimming issues.
-
Transfer: Transfer the prepared solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm (centered around 6 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 8-16 scans for samples with good concentration. Increase the number of scans for dilute samples.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 220-250 ppm (centered around 100 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024-4096 scans, depending on the sample concentration and solubility.
-
Temperature: 298 K (25 °C).
2D NMR Experiments (for detailed structural elucidation):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings, particularly within the aliphatic spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different fragments of the molecule.[5]
Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phase Correction: Manually phase the transformed spectrum.
-
Baseline Correction: Apply a baseline correction to the spectrum.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking and Assignment: Identify the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants for all signals. Assign the signals to the corresponding protons and carbons in the tetralone derivative structure.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR data for α-tetralone and a representative substituted derivative.
Table 1: ¹H and ¹³C NMR Data for α-Tetralone
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1 | - | - | - | 198.1 |
| 2 | 2.63 | t | 6.1 | 39.0 |
| 3 | 2.15 | m | - | 23.2 |
| 4 | 2.96 | t | 6.1 | 29.7 |
| 4a | - | - | - | 133.2 |
| 5 | 7.25 | d | 7.7 | 126.5 |
| 6 | 7.32 | t | 7.5 | 128.8 |
| 7 | 7.49 | t | 7.6 | 133.0 |
| 8 | 8.02 | d | 7.8 | 126.6 |
| 8a | - | - | - | 144.5 |
Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.[6][7]
Table 2: Representative ¹H and ¹³C NMR Data for a 2-(Substituted-benzylidene)-1-tetralone Derivative
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1 | - | - | - | 187.0 |
| 2 | - | - | - | 133.6 |
| 3 | 3.00 | t | - | 27.7 |
| 4 | 3.07 | t | - | 28.6 |
| 4a | - | - | - | 139.8 |
| 5 | 7.15-7.19 | m | - | 128.2 |
| 6 | 7.15-7.19 | m | - | 128.3 |
| 7 | 7.15-7.19 | m | - | 130.0 |
| 8 | 8.13 | s | - | 115.6 |
| 8a | - | - | - | 143.1 |
| =CH | 8.13 | s | - | 119.4 |
| Ar-H (benzylidene) | 7.15-7.19 | m | - | 128.2, 128.3, 130.0 |
This data is for a generic 2-(benzylidene)-1-tetralone and will vary significantly based on the substituents on the benzylidene and tetralone rings.[3]
Visualizations
Caption: General structure and numbering of the tetralone core.
Caption: Experimental workflow for NMR characterization.
References
- 1. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Analysis of the 1H NMR spectrum of α‐tetralone | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 1-Tetralone(529-34-0) 1H NMR [m.chemicalbook.com]
- 7. 1-Tetralone(529-34-0) 13C NMR spectrum [chemicalbook.com]
Application Note: High-Throughput LC-MS/MS Method for the Quantification of 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one. This compound is a key intermediate in the synthesis of high-affinity retinoic acid receptor (RAR) antagonists.[1] The described protocol is designed for researchers, scientists, and professionals in drug development and is suitable for high-throughput screening and pharmacokinetic studies. The method utilizes a reversed-phase C18 column coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity.
Introduction
This compound is a synthetic organic compound with a molecular weight of 253.13 g/mol and a chemical formula of C12H13BrO.[2] Its role as a crucial building block in the development of RAR antagonists necessitates a reliable analytical method for its quantification in various matrices. This document provides a comprehensive protocol for its analysis by LC-MS/MS, covering sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental
Sample Preparation
A stock solution of this compound should be prepared in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Working standards are then prepared by serial dilution of the stock solution. For the analysis of biological samples, a protein precipitation or liquid-liquid extraction protocol is recommended to remove matrix interferences.
Protocol for Protein Precipitation:
-
To 100 µL of the sample (e.g., plasma, serum), add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
The chromatographic separation is performed on a C18 reversed-phase column. The gradient elution is optimized to ensure a short run time while achieving good peak shape and separation from potential interferences.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | See Table 2 |
Table 1: Liquid Chromatography Parameters
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Table 2: Gradient Elution Profile
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. The compound-dependent parameters are optimized by infusing a standard solution of this compound.
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: Mass Spectrometry Parameters
The detection is performed in Multiple Reaction Monitoring (MRM) mode. Given the presence of bromine with its characteristic isotopic pattern (79Br and 81Br in approximately a 1:1 ratio), monitoring precursor ions for both isotopes is recommended. The protonated molecule [M+H]+ for this compound would be m/z 253.0 and 255.0. Product ions would be determined by fragmentation of the precursor ions.
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| 253.0 | To be determined | 0.1 | 30 | 15 |
| 255.0 | To be determined | 0.1 | 30 | 15 |
Table 4: MRM Transitions (Hypothetical - require experimental determination) Note: The optimal product ions and collision energies need to be determined experimentally by performing a product ion scan on the precursor ions.
Workflow and Data Analysis
The overall experimental workflow is depicted in the following diagram. Data acquisition and processing are performed using the instrument's proprietary software. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. The concentration of the analyte in the samples is then determined from this calibration curve.
Caption: LC-MS/MS analysis workflow for this compound.
Conclusion
The LC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound. The protocol is designed for high-throughput applications and can be adapted for various research and development needs in the pharmaceutical industry. The use of MRM ensures high selectivity and minimizes interferences, making it a reliable tool for accurate quantification. Further validation of this method in the specific matrix of interest is recommended to ensure compliance with regulatory guidelines.
References
Application Notes and Protocols for the Functionalization of 7-bromo-4,4-dimethyl-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the bromine atom on 7-bromo-4,4-dimethyl-1-tetralone. This versatile building block is a valuable scaffold in medicinal chemistry and materials science. The functionalization of the C-Br bond allows for the introduction of a wide range of substituents, enabling the synthesis of diverse molecular architectures for drug discovery and the development of novel materials.[1][2][3][4]
The primary methods for functionalizing the aryl bromide are palladium-catalyzed cross-coupling reactions, which are known for their efficiency and broad substrate scope.[1][2][5] This guide will focus on three key transformations: Suzuki-Miyaura coupling for the formation of carbon-carbon bonds, Buchwald-Hartwig amination for the synthesis of arylamines[1][6][7], and Sonogashira coupling for the introduction of alkynyl moieties.[1][5]
Data Presentation: Comparison of Functionalization Methods
The following table summarizes typical reaction conditions and expected yields for the functionalization of 7-bromo-4,4-dimethyl-1-tetralone based on established protocols for the analogous 7-bromo-1-tetralone.[1][8]
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/Water | 90 | 12 | 80-90[1] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | Reflux | 12-24 | >90 | |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100-110 | 12-24 | 70-95[6] |
| Benzophenone imine (for NH₂) | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 16-24 | 75-85[6] | |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 24 | 70-90[5] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes a general method for the palladium-catalyzed cross-coupling of 7-bromo-4,4-dimethyl-1-tetralone with a boronic acid to form a C-C bond.[1][8]
Materials:
-
7-bromo-4,4-dimethyl-1-tetralone
-
Aryl- or vinylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane, degassed
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask or Schlenk tube
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask or Schlenk tube, add 7-bromo-4,4-dimethyl-1-tetralone (1.0 eq), the boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 v/v ratio.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the 7-substituted-4,4-dimethyl-1-tetralone.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol provides a general method for the palladium-catalyzed amination of 7-bromo-4,4-dimethyl-1-tetralone with primary or secondary amines.[1][6]
Materials:
-
7-bromo-4,4-dimethyl-1-tetralone
-
Primary or secondary amine (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
Ethyl acetate
-
Celite®
-
Schlenk tube
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 7-bromo-4,4-dimethyl-1-tetralone (1.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).
-
Cap the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas three times.
-
Add NaOtBu (1.4 eq) to the tube.
-
Through the septum, add the amine (1.2 eq) followed by anhydrous toluene.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 7-amino-4,4-dimethyl-1-tetralone derivative.
Protocol 3: Sonogashira Coupling for C-C (alkynyl) Bond Formation
This protocol details the Sonogashira coupling of 7-bromo-4,4-dimethyl-1-tetralone with a terminal alkyne.[1][5]
Materials:
-
7-bromo-4,4-dimethyl-1-tetralone
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add 7-bromo-4,4-dimethyl-1-tetralone (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Stir the reaction mixture at 65 °C for 24 hours under an argon atmosphere.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, remove the precipitated triethylamine hydrobromide by filtration.
-
Quench the reaction with a saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the 7-alkynyl-4,4-dimethyl-1-tetralone.
Visualizations
Reaction Pathways
Caption: Suzuki-Miyaura coupling of 7-bromo-4,4-dimethyl-1-tetralone.
Caption: Buchwald-Hartwig amination of 7-bromo-4,4-dimethyl-1-tetralone.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one
Welcome to the technical support center for the synthesis of 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most common and effective method for synthesizing this compound is through an intramolecular Friedel-Crafts acylation. This reaction involves the cyclization of a precursor molecule, 4-(4-bromophenyl)-3,3-dimethylbutanoic acid, in the presence of a strong acid catalyst to form the desired tetralone ring structure.
Q2: My reaction yield is consistently low. What are the common causes and how can I improve it?
Low yield in this synthesis is a frequent challenge. Several factors can contribute to this issue:
-
Incomplete Cyclization: The intramolecular Friedel-Crafts reaction may not have gone to completion.
-
Suboptimal Catalyst: The choice and amount of the acid catalyst are critical for efficient cyclization.
-
Presence of Moisture: Water can deactivate the Lewis acid catalyst, hindering the reaction.
-
Inappropriate Reaction Temperature and Time: The reaction may require specific temperature and duration to proceed optimally.
To improve the yield, consider the troubleshooting guide below for detailed optimization strategies.
Q3: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
Side product formation can complicate the purification process and reduce the overall yield. Common side products can include:
-
Isomeric Products: Although less common for this specific molecule due to the directing effect of the bromine, formation of other isomers is a possibility in related syntheses.
-
Intermolecular Reaction Products: Under certain conditions, the precursor may react with another molecule of itself rather than cyclizing.
-
Rearrangement Products: While less common, the carbocation intermediate in the Friedel-Crafts reaction could potentially undergo rearrangement.
Minimizing these side products often involves careful control of reaction conditions, such as temperature and catalyst stoichiometry.
Q4: What is the most effective method for purifying the final product?
Purification of this compound can be challenging due to the potential presence of structurally similar impurities. The most effective purification techniques are:
-
Flash Column Chromatography: Using a silica gel stationary phase and a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is highly effective for separating the desired product from impurities.[1]
-
Recrystallization: This technique can be used for further purification after column chromatography to obtain a highly pure product.[1]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to catalyst deactivation or insufficient reaction time/temperature. | - Ensure all glassware is thoroughly dried and reactions are run under anhydrous conditions. - Use a strong Lewis acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent. - Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the reaction has stalled, consider increasing the temperature or reaction time. |
| Presence of Unreacted Starting Material | Inefficient cyclization. | - Increase the amount of catalyst. - Switch to a more potent catalyst system. - Ensure the reaction temperature is adequate for the cyclization to occur. |
| Formation of Multiple Products (Isomers/Side Products) | Suboptimal reaction conditions leading to side reactions. | - Carefully control the reaction temperature; lower temperatures can sometimes improve selectivity. - Optimize the stoichiometry of the catalyst to minimize intermolecular reactions. |
| Difficult Purification | Similar polarity of the product and impurities. | - Utilize flash column chromatography with a carefully selected eluent system. - Consider recrystallization from a suitable solvent system to improve purity. |
Experimental Protocols
Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
This protocol describes the cyclization of 4-(4-bromophenyl)-3,3-dimethylbutanoic acid to yield the target compound.
Materials:
-
4-(4-bromophenyl)-3,3-dimethylbutanoic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid)
-
Dichloromethane (anhydrous)
-
Crushed ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 4-(4-bromophenyl)-3,3-dimethylbutanoic acid (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add polyphosphoric acid (10 eq by weight) or Eaton's reagent to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Expected Yield:
While specific yields for this dimethylated compound are not widely reported, yields for the analogous non-dimethylated compound, 7-Bromo-1-tetralone, are typically in the range of 80-90% under optimized conditions.[2]
Visualizing the Workflow
To aid in understanding the experimental and troubleshooting processes, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
Common side-products in tetralone synthesis and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetralones. The information is designed to help overcome common challenges and prevent the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to α-tetralone?
The two most prevalent methods are the intramolecular Friedel-Crafts cyclization of γ-phenylbutyric acid or its derivatives and the catalytic hydrogenation of α-naphthol. The Friedel-Crafts approach is widely used due to its versatility and the accessibility of starting materials.
Q2: What is the critical step in the Friedel-Crafts pathway to tetralone?
The critical step is the intramolecular Friedel-Crafts acylation, where the acyl group attached to the benzene ring attacks the aromatic ring to form the second six-membered ring of the tetralone core. The efficiency of this ring-closure reaction is highly dependent on the choice of catalyst and reaction conditions.
Q3: Which catalysts are typically used for the intramolecular cyclization step in Friedel-Crafts synthesis?
A range of catalysts can be employed, varying in strength and application:
-
Strong Lewis Acids: Aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄) are classic and highly effective catalysts, particularly when starting from the acid chloride.
-
Protic/Brønsted Acids: Polyphosphoric acid (PPA) and methanesulfonic acid are commonly used to catalyze the cyclization directly from the carboxylic acid.
-
Modern Reagents: For milder conditions, reagents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to promote cyclization in high yields.[1]
Troubleshooting Guides
Issue 1: Low Yield in Intramolecular Friedel-Crafts Cyclization
Q: My intramolecular Friedel-Crafts cyclization of γ-phenylbutyric acid is giving a low yield. What are the potential causes and solutions?
A: Low yields in this step are a common issue and can often be traced to several factors. Here is a systematic approach to troubleshooting the problem.
-
Cause 1: Inactive Catalyst. Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[2] Any water in your solvent, glassware, or starting materials will deactivate the catalyst.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and fresh, high-purity Lewis acid. If the AlCl₃ appears clumpy, it has likely been compromised by moisture.
-
-
Cause 2: Incomplete Reaction. The cyclization may not have gone to completion, leaving unreacted starting material.
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Ensure a sufficient amount of catalyst is used; for acylations, a stoichiometric amount of Lewis acid is often necessary as the product ketone can form a complex with the catalyst.[2]
-
-
Cause 3: Side Reactions. At elevated temperatures, polymeric side products can form, appearing as a tar-like substance in your reaction flask.[3]
-
Solution: Control the reaction temperature carefully. For highly exothermic reactions with AlCl₃, add the catalyst portion-wise at a low temperature (e.g., 0-15 °C) using an ice bath to manage the exotherm.[3]
-
-
Cause 4: Deactivated Aromatic Ring. If your γ-phenylbutyric acid precursor has strongly electron-withdrawing groups on the aromatic ring (e.g., -NO₂, -CN), the ring will be deactivated towards electrophilic aromatic substitution, hindering the cyclization.[4]
-
Solution: This is a substrate limitation. If possible, consider a synthetic route where the deactivating group is introduced after the tetralone ring has been formed.
-
Issue 2: Formation of Aromatized Naphthalene Byproducts
Q: I am observing a significant amount of a non-polar byproduct that I suspect is a naphthalene derivative. How can I avoid this?
A: The formation of aromatized naphthalene derivatives is a common side-product, especially under harsh acidic conditions or at high temperatures, which can promote dehydration of an intermediate alcohol or the tetralone product itself.
-
Prevention Strategy 1: Milder Demethylating Agents. If you are synthesizing a hydroxylated tetralone from a methoxy-tetralone precursor, avoid harsh demethylating agents like boron trifluoride etherate in acetic anhydride.
-
Recommended Reagents: Use milder reagents like boron tribromide (BBr₃) in a non-acidic solvent such as dichloromethane.[5]
-
-
Prevention Strategy 2: Temperature Control. Carefully control the reaction temperature during cyclization and any subsequent steps.
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Issue 3: Over-reduction during Catalytic Hydrogenation
Q: During the catalytic hydrogenation of α-naphthol to α-tetralone, I am getting a significant amount of α-tetralol as a byproduct. How can I improve the selectivity for the tetralone?
A: Over-reduction to the corresponding alcohol (tetralol) is a primary side-reaction in the synthesis of tetralones via catalytic hydrogenation.
-
Solution 1: Careful Monitoring of Hydrogen Uptake. The key to preventing over-reduction is to stop the reaction after one molar equivalent of hydrogen has been consumed. Use a gas burette or a mass flow controller to monitor the hydrogen uptake accurately.
-
Solution 2: Catalyst Selection and Optimization. The choice of catalyst and reaction conditions plays a crucial role in selectivity.
-
Recommendation: Raney Nickel is a commonly used catalyst.[6] The catalyst loading and reaction temperature can be optimized to favor the formation of the tetralone. Higher temperatures may lead to further reduction.
-
-
Solution 3: Solvent Effects. The choice of solvent can influence the reaction pathway.
-
Recommendation: The reaction is often carried out in a solvent like toluene or in a solvent-free state.[6]
-
Quantitative Data on Side-Product Formation
The following tables summarize how reaction conditions can influence the yield of the desired tetralone product and the formation of common side-products.
Table 1: Intramolecular Friedel-Crafts Cyclization of γ-Phenylbutyric Acid
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | α-Tetralone Yield (%) | Major Side-Products | Reference |
| AlCl₃ | CS₂ | Reflux | 0.2 | 74-91 | Polymeric material | [6] |
| PPA | - | 90 | 1 | 75-86 | Unreacted starting material | [7] |
| HFIP | - | Reflux | 24 | High (unspecified) | Minimal | [1] |
Table 2: Catalytic Hydrogenation of 1-Naphthol
| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | 1-Tetralone Yield (%) | Major Side-Products | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Raney Nickel | Toluene | 235-240 | 4.0-5.0 | 20 | 70 | 1-Tetralol (9.7%), Tetrahydronaphthalene |[6] | | Pd/C | Isopropanol/Water | 70-90 | 0.2-1.7 | - | ~89 (95% purity) | 1-Tetralol |[8] |
Experimental Protocols
Protocol 1: Synthesis of α-Tetralone via Intramolecular Friedel-Crafts Acylation of γ-Phenylbutyric Acid
This protocol is adapted from a well-established Organic Syntheses procedure.[6]
Materials:
-
γ-Phenylbutyric acid
-
Thionyl chloride
-
Anhydrous carbon disulfide (CS₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Benzene
-
Anhydrous magnesium sulfate
Procedure:
-
Acid Chloride Formation: In a round-bottomed flask fitted with a reflux condenser and a gas trap, combine γ-phenylbutyric acid (0.2 mole) and thionyl chloride (0.27 mole). Gently heat the mixture on a steam bath until the acid melts. Allow the reaction to proceed for 25-30 minutes until the evolution of HCl ceases. Warm on the steam bath for an additional 10 minutes. Remove excess thionyl chloride under reduced pressure.
-
Friedel-Crafts Cyclization: Cool the resulting γ-phenylbutyryl chloride. Add 175 mL of anhydrous carbon disulfide and cool the solution in an ice bath. Rapidly add anhydrous aluminum chloride (0.23 mole) in one portion and immediately connect the flask to a reflux condenser. After the initial rapid evolution of HCl subsides, slowly warm the mixture to boiling on a steam bath and heat for 10 minutes.
-
Workup: Cool the reaction mixture to 0 °C and carefully decompose the aluminum chloride complex by adding 100 g of crushed ice, followed by 25 mL of concentrated HCl.
-
Purification: Transfer the mixture to a larger flask for steam distillation. The carbon disulfide will distill first. Collect the α-tetralone which comes over with the steam. Separate the oily product and extract the aqueous layer with benzene (3 x 100 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent. Purify the crude product by vacuum distillation to yield α-tetralone (boiling point 105–107 °C/2 mm). The expected yield is 74–91%.[6]
Protocol 2: Synthesis of 1-Tetralone via Catalytic Hydrogenation of 1-Naphthol
This protocol is based on a patented procedure.[6]
Materials:
-
1-Naphthol
-
Toluene
-
Raney Nickel catalyst
-
Hydrogen gas
Procedure:
-
Reaction Setup: In a high-pressure autoclave, dissolve 1-naphthol (e.g., 100 g) in toluene (e.g., 400 mL). Add the Raney Nickel catalyst (e.g., 1.0 g).
-
Hydrogenation: Purge the autoclave with nitrogen gas 3 times. Pressurize the autoclave with hydrogen gas to 3.0 MPa. Begin heating the mixture to 235-240 °C. Maintain the hydrogen pressure between 4.0-5.0 MPa and continue the reaction for 20 hours.
-
Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Purification: The crude product mixture can be analyzed by GC to determine the composition. The catalyst is removed by filtration. The filtrate is then subjected to multiple washes with an alkaline solution to remove unreacted 1-naphthol. The resulting organic layer is then purified by rectification to obtain 1-tetralone. A yield of approximately 70% can be expected, with the main impurities being 1-tetralol and tetrahydronaphthalene.[6]
Visualizations
Caption: Friedel-Crafts pathway for α-tetralone synthesis.
Caption: Catalytic hydrogenation pathway for α-tetralone synthesis.
Caption: Troubleshooting workflow for low yield in tetralone synthesis.
References
- 1. Tetralone synthesis [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3829498A - Process for preparing 5-hydroxy-1-tetralone - Google Patents [patents.google.com]
Technical Support Center: Optimizing Friedel-Crafts Cyclization Reactions
Welcome to the technical support center for Friedel-Crafts cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during intramolecular Friedel-Crafts experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My intramolecular Friedel-Crafts cyclization is resulting in a very low yield or failing completely. What are the common causes?
A1: Low or no yield in intramolecular Friedel-Crafts cyclization can be attributed to several factors, primarily related to the catalyst, substrate, and reaction conditions. Here are the most common culprits:
-
Inactive Catalyst: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain anhydrous (dry) conditions.
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction. Therefore, a stoichiometric amount or even an excess of the catalyst is often required.[1]
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic substrate deactivates it towards electrophilic aromatic substitution, often preventing the reaction from proceeding.[1]
-
Unfavorable Ring Size: While 6-membered rings are generally favored in intramolecular Friedel-Crafts reactions, the formation of 5- and 7-membered rings can be less efficient.[2] For instance, 4-phenyl-1-butanol gives a 50% yield of the cyclized tetralin, whereas 3-phenyl-1-butanol mainly undergoes dehydration.[2]
-
Substrate Reactivity: Aromatic compounds containing amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst, leading to deactivation.[1]
Issue 2: Formation of Multiple Products & Side Reactions
Q2: I am observing the formation of multiple products in my reaction. Why is this happening and how can I control it?
A2: The formation of multiple products is a common issue, particularly in intramolecular Friedel-Crafts alkylations. Key side reactions include:
-
Carbocation Rearrangement: In Friedel-Crafts alkylation, the intermediate carbocation can rearrange to a more stable carbocation, leading to a mixture of products. This is a significant issue when forming products that would arise from a primary or secondary carbocation.[3][4] To avoid this, consider using an intramolecular Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner) to obtain the desired alkylated product.[3]
-
Intermolecular Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymeric byproducts. Performing the reaction under high-dilution conditions can favor the intramolecular pathway.
-
Dehydration: For substrates containing alcohol functionalities, acid-catalyzed dehydration to form an alkene can be a competing side reaction, especially when attempting to form less stable rings (e.g., 5-membered rings).[2]
Q3: My reaction is producing a dark, tarry material. What is the cause?
A3: The formation of dark, tarry material, often referred to as charring, is usually a sign of decomposition of the starting material or product. This can be caused by:
-
Excessively High Reaction Temperature: Overheating the reaction can lead to degradation. It is crucial to carefully control the temperature. For some acylations, temperatures below 0 °C have been shown to improve selectivity and reduce side reactions.
-
Reaction with Solvent: The Lewis acid may react with the solvent at elevated temperatures. Choose an inert solvent that is stable in the presence of the chosen Lewis acid at the desired reaction temperature. Dichloromethane and carbon disulfide are common choices.
Data Presentation
Table 1: Effect of Catalyst on Intramolecular Friedel-Crafts Acylation of 4-Phenylbutyric Acid to α-Tetralone
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Polyphosphoric Acid (PPA) | - | 100 | 1 | ~90 | Organic Syntheses, Coll. Vol. 4, p.910 (1963) |
| Methanesulfonic Acid | - | 85-100 | 0.5 | >90 | [5] |
| Eaton's Reagent (P₂O₅/MeSO₃H) | - | 25 | 2 | 95 | J. Org. Chem. 1973, 38, 4071 |
| AlCl₃ | CS₂ | Reflux | 1 | 80-85 | Bull. Soc. Chim. Fr. 1954, 733 |
| HF (liquid) | - | 25 | 1 | 92 | J. Am. Chem. Soc. 1941, 63, 2479 |
Table 2: Solvent Effects on the Regioselectivity of Friedel-Crafts Acylation of Naphthalene
| Solvent | Product Ratio (1-acetyl : 2-acetyl) | Reaction Type | Reference |
| Carbon Disulfide (CS₂) | Favors 1-acetylnaphthalene | Kinetic Control | [6] |
| Dichloromethane (CH₂Cl₂) | Favors 1-acetylnaphthalene | Kinetic Control | [6] |
| Nitrobenzene (PhNO₂) | Favors 2-acetylnaphthalene | Thermodynamic Control | [6] |
| Nitromethane (CH₃NO₂) | Favors 2-acetylnaphthalene | Thermodynamic Control | [6] |
Experimental Protocols
General Protocol for Intramolecular Friedel-Crafts Acylation: Synthesis of α-Tetralone from 4-Phenylbutyric Acid using Polyphosphoric Acid (PPA)
Materials:
-
4-Phenylbutyric acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Water
-
Dichloromethane (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place the polyphosphoric acid.
-
Heating: Heat the PPA to approximately 80-90°C with stirring.
-
Substrate Addition: Slowly add the 4-phenylbutyric acid to the hot PPA. An exothermic reaction will occur, and the temperature should be maintained around 100°C.
-
Reaction: Continue stirring at 100°C for approximately 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture and then carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude α-tetralone can then be purified by vacuum distillation or recrystallization.
Mandatory Visualization
Caption: Troubleshooting workflow for low or no yield in Friedel-Crafts cyclization.
Caption: Logical relationship between reaction parameters and outcomes in Friedel-Crafts cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solved Formation of α-Tetralone by Intramolecular | Chegg.com [chegg.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Troubleshooting Suzuki Coupling of Bromo-tetralones
Welcome to the technical support center for the Suzuki-Miyaura coupling of bromo-tetralones. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during these crucial synthetic steps. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve higher yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no conversion in the Suzuki coupling of a bromo-tetralone?
Low conversion in the Suzuki coupling of bromo-tetralones can stem from several factors, often related to the specific reactivity of this class of substrates.[1] Key issues include:
-
Catalyst Inactivity: The palladium catalyst is sensitive to oxygen and can be deactivated if the reaction is not conducted under strictly inert conditions.[1] Ensure all reagents and solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Suboptimal Ligand Choice: Bromo-tetralones are relatively electron-rich, which can make the initial oxidative addition step of the catalytic cycle sluggish. The use of electron-rich and bulky phosphine ligands (e.g., Buchwald or Hartwig ligands) is often necessary to facilitate this step.[1][2]
-
Issues with the Boronic Acid: Boronic acids can be prone to degradation, particularly protodeboronation (cleavage of the C-B bond).[1][3] This is more common with heteroaryl boronic acids. Using boronic esters (e.g., pinacol esters) or trifluoroborate salts can increase stability.[4][5]
-
Incorrect Base or Solvent Selection: The choice of base and solvent is critical and interdependent. The base is required to activate the boronic acid for transmetalation.[6] The solvent must be able to dissolve all reaction components and facilitate the catalytic cycle.[1]
-
Side Reactions: Common side reactions include dehalogenation of the bromo-tetralone and homocoupling of the boronic acid.[1][7]
Q2: I am observing a significant amount of the dehalogenated tetralone byproduct. What is causing this and how can I minimize it?
The formation of the corresponding tetralone (without the bromine) is a result of a dehalogenation side reaction.[1][7] This can be caused by:
-
Reaction Conditions: High temperatures and prolonged reaction times can promote dehalogenation.[7]
-
Choice of Base: Some bases are more prone to promoting dehalogenation. Consider switching to a milder or non-nucleophilic inorganic base.[1][7]
-
Ligand Effects: The phosphine ligand's electronic and steric properties can influence the relative rates of the desired cross-coupling and the undesired dehalogenation.[7] Bulky, electron-rich ligands can often accelerate the desired coupling, outcompeting dehalogenation.[1]
To minimize dehalogenation, you can try:
-
Lowering the reaction temperature.[1]
-
Screening different bases (e.g., switching from a strong base like NaOH to a milder one like K₂CO₃ or K₃PO₄).
-
Using a more effective ligand to accelerate the cross-coupling.
Q3: My reaction is producing a significant amount of biaryl product from the homocoupling of my boronic acid. How can this be prevented?
Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), a species that can facilitate this side reaction.[1] To prevent homocoupling:
-
Ensure Rigorous Inert Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction.
-
Use a Pd(0) Pre-catalyst: While Pd(II) pre-catalysts are common, they require in-situ reduction, which can sometimes lead to homocoupling. Using a Pd(0) source can sometimes mitigate this.[1]
-
Control Reaction Temperature: High temperatures can sometimes promote homocoupling.[1]
Q4: My reaction starts but then stalls before completion. What could be the cause?
A stalled reaction is often due to catalyst degradation.[1] This can happen for several reasons:
-
Insufficiently Inert Atmosphere: Trace amounts of oxygen can lead to the formation of palladium black, an inactive form of the catalyst.[8]
-
High Temperatures: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[8]
-
Incompatible Ligand: The ligand may not be robust enough to stabilize the palladium catalyst throughout the entire reaction time.
To address a stalled reaction, consider:
-
Increasing the catalyst loading slightly.
-
Switching to a more robust catalyst system, such as a pre-formed catalyst with a bulky, electron-rich ligand.[1]
-
Ensuring all components of the reaction are of high purity.
Troubleshooting Summary Table
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, suboptimal ligand, boronic acid degradation, incorrect base/solvent.[1] | Use fresh, high-quality catalyst and ligands; ensure inert conditions; screen bulky, electron-rich ligands; use boronic esters; screen different bases and solvents.[1] |
| Dehalogenation | High temperature, prolonged reaction time, inappropriate base.[7] | Lower reaction temperature; screen milder bases (e.g., K₃PO₄, Cs₂CO₃); use a more effective ligand to accelerate cross-coupling.[1][7] |
| Homocoupling | Presence of oxygen, high temperature.[1] | Rigorously degas all reagents and solvents; use a Pd(0) pre-catalyst; control reaction temperature.[1] |
| Reaction Stalls | Catalyst degradation.[1] | Increase catalyst loading; use a more robust pre-formed catalyst; ensure high purity of all reagents.[1] |
| Poor Solubility | Inappropriate solvent system.[1] | Choose a solvent system that dissolves all components at the reaction temperature. A co-solvent like water may be necessary for inorganic bases.[1] |
Experimental Protocols
Below are representative experimental protocols for the Suzuki coupling of a bromo-tetralone. These should be considered as starting points and may require optimization for your specific substrates.
Protocol 1: General Screening Conditions
This protocol is a good starting point for a wide range of aryl and heteroaryl boronic acids.
Reagents:
-
Bromo-tetralone (1.0 equiv)
-
Boronic acid (1.2 - 1.5 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Dioxane/Water (4:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask, add the bromo-tetralone, boronic acid, Pd(dppf)Cl₂, and cesium carbonate.[1]
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.[1]
-
Add the degassed dioxane/water solvent mixture via syringe.[1]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography.
Protocol 2: For Challenging Couplings (e.g., with significant dehalogenation)
This protocol utilizes a more active catalyst system that can be effective for less reactive boronic acids or when dehalogenation is a significant issue.[1]
Reagents:
-
Bromo-tetralone (1.0 equiv)
-
Boronic acid (1.2 equiv)
-
XPhos Pd G3 (a pre-formed catalyst) (0.02 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (10:1 v/v)
Procedure:
-
Follow the setup procedure as described in Protocol 1, using the reagents listed above.
-
Heat the reaction mixture to 100-110 °C.[1]
-
Monitor the reaction progress and perform work-up and purification as described in Protocol 1.
Visualizing the Suzuki Coupling and Troubleshooting
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion in Suzuki coupling.
Interplay of Reaction Parameters
Caption: The interconnected relationship between key parameters in Suzuki coupling.
References
Technical Support Center: Purification of Crude 7-bromo-4,4-dimethyl-1-tetralone
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 7-bromo-4,4-dimethyl-1-tetralone.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude 7-bromo-4,4-dimethyl-1-tetralone?
Common impurities can arise from the synthetic route employed. In a typical Friedel-Crafts cyclization of a substituted butyric acid, potential impurities include:
-
Unreacted Starting Materials: Such as 4-(4-bromophenyl)-4,4-dimethylbutanoic acid.
-
Isomeric Byproducts: Depending on the synthetic method, positional isomers like 5-bromo- or 6-bromo-4,4-dimethyl-1-tetralone could be formed, though the directing effects of the substituents make the 7-bromo isomer the expected major product.
-
Polybrominated Species: Over-bromination can lead to the formation of di-bromo or other poly-brominated tetralones.[1]
-
Dealkylation Products: Under harsh acidic conditions, loss of one or both methyl groups might occur, though this is less common.
Q2: What are the recommended methods for purifying crude 7-bromo-4,4-dimethyl-1-tetralone?
The two primary and most effective methods for the purification of this compound are recrystallization and flash column chromatography.[1][2] Often, a combination of both techniques is employed to achieve high purity.
Q3: Which solvent is best for the recrystallization of 7-bromo-4,4-dimethyl-1-tetralone?
For the closely related compound 7-bromo-1-tetralone, hexane has been shown to be an effective solvent for recrystallization.[3] Given the structural similarity and the non-polar nature of the dimethyl groups, hexane is a highly recommended starting solvent for the recrystallization of 7-bromo-4,4-dimethyl-1-tetralone. The principle relies on the compound being highly soluble in hot hexane and poorly soluble at lower temperatures.[3]
Troubleshooting Guides
Recrystallization
Q4: My compound is not dissolving in hot hexane. What should I do?
If the compound does not dissolve even with the addition of a significant amount of hot hexane, this may indicate the presence of insoluble impurities. In this scenario, you can perform a hot filtration to remove the undissolved solids. If the majority of the material remains insoluble, consider a mixed solvent system. A good starting point would be a mixture of a more polar solvent in which the compound is soluble (like ethyl acetate or acetone) with hexane as the anti-solvent.[3]
Q5: No crystals are forming upon cooling the hexane solution. What went wrong?
This is a common issue that can be attributed to several factors:
-
Insufficient Concentration: Too much solvent may have been used, preventing the solution from becoming saturated upon cooling. To resolve this, gently heat the solution to evaporate some of the hexane and then allow it to cool again.[3]
-
Supersaturation: The solution might be supersaturated. Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod or by adding a seed crystal of pure 7-bromo-4,4-dimethyl-1-tetralone.[3]
-
Rapid Cooling: Cooling the solution too quickly can hinder the formation of crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]
Q6: The product is "oiling out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if there are significant impurities. To address this, try redissolving the oil in a larger volume of hot solvent and allowing it to cool more slowly. Using a lower boiling point solvent or a different solvent system might also be necessary.
Flash Column Chromatography
Q7: What is a good starting eluent system for flash chromatography?
For the parent compound, 7-bromo-1-tetralone, a non-polar eluent system is effective. A gradient of ethyl acetate in hexanes is a common choice.[1][2] A good starting point for 7-bromo-4,4-dimethyl-1-tetralone would be a low percentage of ethyl acetate in hexanes (e.g., 2-5% ethyl acetate). The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand, aiming for an Rf value of 0.2-0.4 for the desired compound.[4]
Q8: How should I prepare my sample for loading onto the column?
Proper sample loading is crucial for good separation. Two common methods are:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial, low-polarity eluent.
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder is then carefully added to the top of the column. Dry loading is often preferred as it can lead to better separation.[4]
Data Presentation
Table 1: Recommended Purification Methods and Conditions
| Purification Method | Key Parameters | Expected Outcome |
| Recrystallization | Solvent: Hexane | Formation of crystalline solid upon cooling. |
| Procedure: Dissolve in minimal hot solvent, cool slowly. | Removes impurities with different solubility profiles. | |
| Flash Column Chromatography | Stationary Phase: Silica Gel | Separation of compounds based on polarity. |
| Mobile Phase: Hexane/Ethyl Acetate Gradient (e.g., 0-10% EtOAc) | Isolation of the pure desired compound from byproducts. |
Experimental Protocols
Protocol 1: Recrystallization from Hexane
-
Dissolution: Place the crude 7-bromo-4,4-dimethyl-1-tetralone in an Erlenmeyer flask. Add a minimal amount of hexane to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot hexane until the solid completely dissolves. Avoid adding excessive solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a silica gel TLC plate. Develop the plate using various ratios of hexane and ethyl acetate to find a solvent system that provides good separation and an Rf value of approximately 0.2-0.4 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane or 2% ethyl acetate in hexane). Pour the slurry into a column and allow it to pack under pressure, ensuring there are no air bubbles.
-
Sample Loading: Prepare the sample using either the wet or dry loading method as described in the FAQs. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 7-bromo-4,4-dimethyl-1-tetralone.
Visualizations
Caption: General workflow for the purification of 7-bromo-4,4-dimethyl-1-tetralone.
Caption: Troubleshooting guide for the recrystallization of 7-bromo-4,4-dimethyl-1-tetralone.
References
Technical Support Center: Enhancing the Solubility of 7-bromo-4,4-dimethyl-1-tetralone for Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 7-bromo-4,4-dimethyl-1-tetralone for screening applications.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of 7-bromo-4,4-dimethyl-1-tetralone?
A1: Publicly available quantitative solubility data for 7-bromo-4,4-dimethyl-1-tetralone is limited. However, it is generally described as a crystalline solid that is soluble in organic solvents like methanol.[1][2] Its structure, which includes a nonpolar bromo-aromatic ring and a moderately polar ketone group, suggests it is likely to be poorly soluble in aqueous solutions. For screening purposes, it is crucial to experimentally determine its solubility in the specific aqueous buffer and at the final concentration required for your assay.
Q2: I am observing precipitation of 7-bromo-4,4-dimethyl-1-tetralone when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?
A2: This is a common issue for poorly soluble compounds.[3] The dramatic change in solvent polarity from 100% DMSO to an aqueous buffer can cause the compound to "crash out" of solution. Here are several strategies to address this:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, to minimize its potential effects on the assay and cellular toxicity.[3] However, a slight, controlled increase in the final DMSO concentration might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[3]
-
Use Co-solvents: The addition of a water-miscible organic co-solvent to your aqueous buffer can increase the solubility of hydrophobic compounds.[4][5]
-
Employ Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[6][7]
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby enhancing their aqueous solubility.[8][9]
-
Adjust pH: The solubility of compounds with ionizable groups can be influenced by the pH of the solution.[10][11] Although 7-bromo-4,4-dimethyl-1-tetralone does not have a readily ionizable group, extreme pH values can sometimes affect the stability and solubility of aromatic ketones.[12]
Q3: What are the most common strategies to enhance the solubility of a compound like 7-bromo-4,4-dimethyl-1-tetralone for high-throughput screening (HTS)?
A3: For HTS, the goal is to find a robust and reproducible method for solubilizing your compound. The most common and effective strategies for poorly water-soluble compounds include the use of co-solvents, surfactants, and cyclodextrins.[13][14] These methods can often be optimized to be compatible with automated liquid handling systems and various assay formats.
Troubleshooting Guides
Issue 1: Compound Precipitation During Serial Dilution
Symptoms:
-
Visible precipitate or cloudiness in microplate wells after adding the compound.
-
Inconsistent or non-reproducible assay results.
Possible Causes:
-
The compound's solubility limit is exceeded upon dilution into the aqueous assay buffer.
-
The DMSO concentration in the final assay volume is too low to maintain solubility.
Solutions:
| Strategy | Description | Advantages | Disadvantages |
| Co-solvent Addition | Incorporate a water-miscible organic solvent (e.g., ethanol, polyethylene glycol 400) into the assay buffer.[15] | Simple to implement; can significantly increase solubility.[15] | The co-solvent may have its own biological effects; requires careful vehicle controls.[16] |
| Surfactant Use | Add a non-ionic surfactant (e.g., Tween® 80, Polysorbate 20) to the assay buffer at a concentration above its critical micelle concentration (CMC).[7] | Effective at solubilizing highly hydrophobic compounds.[6] | Surfactants can interfere with some assay technologies and may exhibit cytotoxicity at higher concentrations.[16] |
| Cyclodextrin Complexation | Prepare a stock solution of the compound pre-complexed with a cyclodextrin (e.g., HP-β-CD).[17] | Can significantly increase aqueous solubility and bioavailability.[9][17] | The complex may alter the effective free concentration of the compound available for target binding. |
Issue 2: Inconsistent Results Across Different Screening Batches
Symptoms:
-
High variability in assay results between different screening runs.
-
Difficulty in obtaining a consistent dose-response curve.
Possible Causes:
-
Inconsistent preparation of the compound stock solution.
-
Precipitation of the compound over time in the stock solution or assay plate.
-
Hygroscopic nature of DMSO, leading to water absorption and decreased solvent strength.[3]
Solutions:
| Strategy | Description | Advantages | Disadvantages |
| Standardized Stock Solution Preparation | Follow a strict, documented protocol for preparing the DMSO stock solution, including weighing, solvent addition, and dissolution methods (e.g., vortexing, sonication).[3][18] | Ensures consistency and accuracy of the stock concentration. | Requires careful execution and calibrated equipment. |
| Fresh Dilutions for Each Experiment | Prepare fresh serial dilutions from a frozen stock for each experiment to avoid issues with compound stability and precipitation in diluted solutions. | Minimizes variability due to compound degradation or precipitation over time. | More time-consuming and uses more reagents. |
| Use of Anhydrous DMSO | Use high-quality, anhydrous DMSO for preparing stock solutions and store it properly to prevent water absorption.[19] | Maintains the maximum solubilizing power of the DMSO. | Requires careful handling and storage to prevent moisture contamination. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Materials:
-
7-bromo-4,4-dimethyl-1-tetralone (MW: 253.15 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 253.15 g/mol * 1000 mg/g = 2.53 mg
-
Weigh the compound: Accurately weigh 2.53 mg of 7-bromo-4,4-dimethyl-1-tetralone using a calibrated analytical balance and transfer it to a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve the compound: Vortex the vial for 1-2 minutes to facilitate dissolution.[3]
-
Sonication (if necessary): If the compound does not fully dissolve, place the vial in a water bath sonicator for 10-15 minutes.[3]
-
Storage: Once fully dissolved, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
Protocol 2: Solubility Enhancement using a Co-solvent (Ethanol)
Materials:
-
10 mM stock solution of 7-bromo-4,4-dimethyl-1-tetralone in DMSO
-
Ethanol (200 proof)
-
Aqueous assay buffer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a co-solvent/DMSO mixture: Prepare an intermediate stock solution by mixing your 10 mM DMSO stock with ethanol. For example, a 1:1 (v/v) mixture.
-
Serial Dilutions: Perform serial dilutions of this co-solvent/DMSO stock in a mixture of your aqueous buffer and ethanol to maintain a consistent final co-solvent concentration.
-
Final Dilution: Add the serially diluted compound to your assay plate, ensuring the final concentration of both DMSO and ethanol is consistent across all wells and is below the tolerance level of your assay.
-
Vehicle Control: Prepare a vehicle control containing the same final concentrations of DMSO and ethanol in the assay buffer.
Protocol 3: Solubility Enhancement using Cyclodextrin (HP-β-CD) Complexation
Materials:
-
7-bromo-4,4-dimethyl-1-tetralone
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare HP-β-CD solution: Prepare a solution of HP-β-CD in deionized water (e.g., 40% w/v).
-
Add the compound: Add an excess amount of 7-bromo-4,4-dimethyl-1-tetralone to the HP-β-CD solution.
-
Equilibrate: Stir the mixture at room temperature for 24-48 hours to allow for complex formation and to reach equilibrium.
-
Remove undissolved compound: Filter the solution through a 0.22 µm syringe filter to remove any undissolved solid.
-
Determine concentration: The concentration of the solubilized compound in the filtrate can be determined using a suitable analytical method, such as HPLC-UV. This filtered solution can then be used as your stock for further dilutions in the assay buffer.
Visualizations
Caption: Workflow for preparing and troubleshooting the solubility of 7-bromo-4,4-dimethyl-1-tetralone.
Caption: Logical relationship between compound properties and successful screening outcomes.
References
- 1. 7-Bromo-1-tetralone CAS#: 32281-97-3 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 7. jocpr.com [jocpr.com]
- 8. humapub.com [humapub.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of pH on Solubility — Overview & Examples - Expii [expii.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Strategies to address low drug solubility in discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. ijpbr.in [ijpbr.in]
- 16. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Alternative Synthetic Routes to 7-Substituted Tetralones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-substituted tetralones.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for obtaining 7-substituted tetralones?
A1: The synthesis of 7-substituted-1-tetralones generally follows two main pathways:
-
Direct Substitution on the Tetralone Core: This approach involves the electrophilic aromatic substitution of a pre-existing 1-tetralone ring to introduce a functional group at the 7-position.[1]
-
Ring-Closing Reactions of Substituted Precursors: This strategy relies on the cyclization of appropriately substituted open-chain molecules, most commonly through an intramolecular Friedel-Crafts reaction.[1]
The choice of route often depends on the desired substituent and the availability of starting materials.[1]
Q2: How can I synthesize 7-nitro-1-tetralone?
A2: 7-Nitro-1-tetralone is typically synthesized by the direct nitration of 1-tetralone. A common method involves using a mixture of concentrated sulfuric acid and a nitrating agent like potassium nitrate or fuming nitric acid at low temperatures.[1][2] Controlling the temperature is crucial to avoid the formation of multiple nitrated byproducts.[2]
Q3: What is a reliable method for synthesizing 7-methoxy-1-tetralone?
A3: A widely used method is a two-step process starting from anisole and succinic anhydride.[1] The first step is a Friedel-Crafts acylation to form 4-(4-methoxyphenyl)-4-oxobutanoic acid.[1] This intermediate is then cyclized via an intramolecular Friedel-Crafts reaction using a strong acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent to yield 7-methoxy-1-tetralone.[1]
Q4: Are there alternative methods to the classical Friedel-Crafts and direct substitution routes?
A4: Yes, other methods for constructing the tetralone core include:
-
Robinson Annulation: This reaction sequence combines a Michael addition and an intramolecular aldol condensation to form a six-membered ring, which can be adapted for the synthesis of substituted tetralones.[3][4]
-
Diels-Alder Reaction: This cycloaddition reaction can be employed to construct the bicyclic tetralone framework.[5][6][7][8]
-
Nazarov Cyclization: This acid-catalyzed electrocyclic ring closure of divinyl ketones can be used to synthesize cyclopentenones, and variations of this reaction can be applied to the synthesis of tetralone precursors.[9][10][11][12][13]
-
Birch Reduction: The Birch reduction of substituted naphthalenes can be a route to tetralone derivatives.[14][15][16]
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Acylation for 7-Substituted Tetralones
dot
Caption: Troubleshooting workflow for low yields in Friedel-Crafts acylation.
Common Causes and Solutions:
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Deactivated Aromatic Ring: Electron-withdrawing groups on the precursor can hinder the reaction. | Consider using a more reactive precursor or a stronger Lewis acid. |
| Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. | Ensure all glassware is oven-dried and reagents are anhydrous. Use a freshly opened container of the Lewis acid. | |
| Insufficient Catalyst: The product ketone can form a complex with the Lewis acid, rendering it inactive. | A stoichiometric amount of the Lewis acid is often required. | |
| Formation of Multiple Products | Isomer Formation: The cyclization may not be completely regioselective, leading to a mixture of 6- and 7-substituted tetralones. | Optimize the reaction conditions (solvent, temperature, catalyst) to favor the desired isomer. Purification by column chromatography is often necessary. |
| Polysubstitution: Although less common than in Friedel-Crafts alkylation, it can occur with highly activated rings. | Use a milder Lewis acid or shorter reaction times. | |
| Difficult Workup | Emulsion Formation: Quenching the reaction with water can lead to stable emulsions. | Pour the reaction mixture onto a mixture of ice and concentrated HCl. If an emulsion persists, add brine to help break it. |
Issue 2: Poor Regioselectivity in Direct Aromatic Substitution
dot
Caption: Factors and strategies for controlling regioselectivity.
Common Causes and Solutions:
| Problem | Potential Cause | Recommended Solution |
| Formation of undesired isomers (e.g., 5- or 6-substituted) | Electronic Effects: The existing substituents on the tetralone ring will direct incoming electrophiles to specific positions. | Carefully consider the directing effects of your substituents. For example, the carbonyl group is deactivating and meta-directing, but its influence can be overcome by other activating groups on the aromatic ring. |
| Steric Hindrance: Bulky substituents may prevent reaction at the desired position. | Use a less sterically hindered reagent or consider a different synthetic route. | |
| Difficulty in Separating Isomers | Similar Polarity: Isomeric products often have very similar polarities, making chromatographic separation challenging. | Employ high-performance column chromatography with a carefully optimized eluent system. Recrystallization may be effective for further purification after initial separation. |
Experimental Protocols
Protocol 1: Synthesis of 7-Nitro-1-tetralone via Nitration[1]
Materials:
-
1-Tetralone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Nitrate (KNO₃)
-
Ice
-
Distilled water
-
Ethanol
Procedure:
-
Cool 60 mL of concentrated sulfuric acid to 0 °C in an ice bath.
-
With stirring, add 8 g (54.7 mmol) of 1-tetralone to the cooled sulfuric acid.
-
Slowly add a solution of 6 g (59.3 mmol) of potassium nitrate in 18 mL of concentrated sulfuric acid dropwise, ensuring the reaction temperature does not exceed 15 °C.[1]
-
After the addition is complete, continue stirring for 1 hour at 15 °C.[1]
-
Quench the reaction by pouring the mixture into crushed ice.
-
Collect the resulting precipitate by filtration and wash thoroughly with distilled water.
-
Recrystallize the crude product from a 1:1 ethanol/water mixture to obtain 7-nitro-1-tetralone as a light yellow solid.
Expected Yield: 81%[1]
Protocol 2: Synthesis of 7-Methoxy-1-tetralone via Friedel-Crafts Acylation and Cyclization[1]
Step 1: Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid
Materials:
-
Anisole
-
Succinic anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Nitromethane
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
To a 500 mL reaction flask, add 250 mL of nitromethane and 30 g of anisole.[1]
-
Cool the mixture to 0-15 °C and add 80 g of anhydrous aluminum chloride in portions.
-
Stir the mixture for 2 hours at this temperature.
-
Add 25 g of succinic anhydride and allow the reaction to proceed at 10-20 °C for 12 hours.[1]
-
Pour the reaction mixture into a mixture of 600 mL of water and 100 mL of 30% hydrochloric acid, maintaining the temperature at 0-25 °C.[1]
-
Stir for 1 hour, then collect the precipitate by suction filtration.
-
Dry the filter cake under reduced pressure at 60 °C to obtain 4-(4-methoxyphenyl)-4-oxobutanoic acid.
Expected Yield: 86%[1]
Step 2: Intramolecular Cyclization to 7-Methoxy-1-tetralone
This step is typically achieved using a strong acid catalyst such as polyphosphoric acid or Eaton's reagent.[1] The specific conditions will vary depending on the chosen catalyst.
Protocol 3: Synthesis of 7-Bromo-1-tetralone via Intramolecular Friedel-Crafts Cyclization
Materials:
-
4-(4-bromophenyl)butyric acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Methyl tert-butyl ether (MTBE)
-
6M Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Place 4-(4-bromophenyl)butyric acid in a round-bottom flask.
-
Add polyphosphoric acid to the flask.
-
Heat the mixture with stirring at 90°C for 10 minutes.
-
Pour the hot reaction mixture onto crushed ice.
-
Cool the mixture to 0°C and slowly add 6M NaOH solution to neutralize the acid.
-
Extract the product with methyl tert-butyl ether.
-
Dry the organic extract over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be further purified by chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Synthetic Routes to 7-Nitro-1-Tetralone
| Starting Material | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| 1-Tetralone | Conc. H₂SO₄, KNO₃, 0-15 °C | 1 hour | 81 | [1] |
| 1-Tetralone | H₂SO₄/HNO₃, -15 °C to ambient | 45 minutes | 55 | [1] |
| 1-Tetralone | Fuming HNO₃, <8 °C | Not Specified | Exclusive product | [1] |
| p-nitro-γ-phenylbutyric acid | H₃PO₄, 120-125 °C | 0.5 hours | Minor product | [2] |
Table 2: Synthesis of 7-Methoxy-1-tetralone
| Starting Material | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| Anisole, Succinic anhydride | AlCl₃, Nitromethane, 10-20 °C | 12 hours | 86 (for intermediate) | [1] |
| 4-(4-methoxyphenyl)-4-oxobutanoic acid | Polyphosphoric acid | Not Specified | Good | [1] |
Table 3: Synthesis of 7-Halo-1-Tetralones
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1-Tetralone | Bromine (Br₂) | 7-Bromo-1-tetralone | 80-90 | |
| 7-Amino-1-tetralone | Diazotization, Sandmeyer reaction (CuCl) | 7-Chloro-1-tetralone | 86 | [1] |
| 4-(4-bromophenyl)butyric acid | Polyphosphoric acid (PPA) | 7-Bromo-1-tetralone | High |
Signaling Pathways
7-Substituted-1-tetralone derivatives are of significant interest in drug discovery due to their modulation of various signaling pathways.
dot
Caption: PI3K/Akt/NF-κB signaling pathway and points of inhibition by 7-substituted-1-tetralones.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 10. Nazarov Cyclization [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 13. chemistry.illinois.edu [chemistry.illinois.edu]
- 14. The Evolution of a Short and Stereocontrolled Synthesis of (+)-7,20-Diisocyanoadociane - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
Stability issues of 7-bromo-4,4-dimethyl-1-tetralone in solution
Technical Support Center: 7-bromo-4,4-dimethyl-1-tetralone
Frequently Asked Questions (FAQs)
Q1: I am observing inconsistent results in my experiments using a solution of 7-bromo-4,4-dimethyl-1-tetralone. Could this be a stability issue?
A1: Yes, inconsistent experimental outcomes can be a sign of compound instability.[1][2] Degradation of your compound in solution would lead to a decrease in its effective concentration over time, resulting in poor reproducibility.[2] Factors such as the solvent, pH, temperature, and exposure to light can influence the stability of the compound.[1][3] We recommend performing a stability assessment under your specific assay conditions.
Q2: What are the potential degradation pathways for 7-bromo-4,4-dimethyl-1-tetralone in solution?
A2: While specific studies on this compound are unavailable, potential degradation pathways can be inferred from its structure:
-
Hydrolysis: The ketone functional group may be susceptible to reactions in aqueous solutions, particularly at non-neutral pH.[4]
-
Debromination: The carbon-bromine bond on the aromatic ring could be cleaved, especially under photolytic (light-induced) conditions or in the presence of certain reactive species.[5][6] Thermal degradation of brominated compounds can also lead to the release of hydrogen bromide (HBr).[7]
-
Oxidation: The tetralone ring system may be susceptible to oxidation, especially if exposed to atmospheric oxygen over long periods, or in the presence of oxidizing agents.[2]
Q3: How does pH potentially affect the stability of 7-bromo-4,4-dimethyl-1-tetralone?
A3: The pH of the solution can be a critical factor. Ketones can be susceptible to acid- or base-catalyzed reactions.[4][8] It is advisable to determine the stability of the compound in the specific buffer system you are using for your experiments.[9]
Q4: Is 7-bromo-4,4-dimethyl-1-tetralone sensitive to light?
A4: Aromatic bromine compounds can be photolabile, meaning they can degrade upon exposure to light, particularly UV radiation.[5][6] It is good practice to protect solutions of this compound from light by using amber vials or covering the container with aluminum foil, especially during long-term storage or extended experiments.[3][9]
Q5: What are the recommended storage conditions for solutions of 7-bromo-4,4-dimethyl-1-tetralone?
A5: To minimize potential degradation, solutions should be stored in tightly sealed containers, protected from light, and kept at a low temperature (e.g., 4°C for short-term and -20°C or -80°C for long-term storage). The choice of solvent is also crucial, and a non-reactive, dry, aprotic solvent is often preferable for long-term stability of the stock solution.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound activity over time in an aqueous buffer. | pH-mediated hydrolysis or reaction with buffer components. | 1. Prepare fresh solutions immediately before use. 2. Perform a stability study of the compound in your specific buffer at the experimental temperature. 3. Analyze aliquots at different time points using HPLC or LC-MS to quantify the remaining compound. |
| Appearance of unknown peaks in chromatogram after solution storage. | Compound degradation. | 1. Protect the solution from light and heat. 2. Consider purging the solvent with an inert gas (e.g., argon or nitrogen) to minimize oxidation. 3. Use a stability-indicating analytical method (e.g., HPLC with a gradient that separates the parent compound from potential degradants) to monitor purity. |
| Batch-to-batch variability in experimental results. | Inconsistent purity or degradation of different stock solutions. | 1. Confirm the purity of each new batch of the compound. 2. Store all stock solutions under identical, controlled conditions (low temperature, protected from light). 3. Perform a quick stability check on new stock solutions. |
Experimental Protocols
General Protocol for Assessing Solution Stability of 7-bromo-4,4-dimethyl-1-tetralone
This protocol outlines a general method for evaluating the stability of 7-bromo-4,4-dimethyl-1-tetralone in a specific solvent or buffer system using High-Performance Liquid Chromatography (HPLC).
Materials:
-
7-bromo-4,4-dimethyl-1-tetralone
-
HPLC-grade solvent for stock solution (e.g., acetonitrile or DMSO)
-
Experimental buffer/solvent to be tested
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Incubator or water bath
-
Amber HPLC vials
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 7-bromo-4,4-dimethyl-1-tetralone at a known concentration (e.g., 1 mg/mL) in a suitable HPLC-grade solvent.
-
Preparation of Test Solution: Dilute the stock solution with the experimental buffer or solvent to the final concentration used in your experiments (e.g., 10 µg/mL).
-
Time Zero (T=0) Analysis: Immediately after preparation, transfer an aliquot of the test solution to an amber HPLC vial and analyze it by HPLC. This will serve as the initial concentration reference.
-
Incubation: Incubate the remaining test solution under conditions that mimic your experiment (e.g., 37°C in an incubator). Ensure the container is sealed and protected from light.
-
Time Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution, transfer to amber HPLC vials, and analyze by HPLC.[10]
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. The peak area from the HPLC chromatogram is used for this calculation.
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
Data Presentation
The following table is an example of how to present the stability data obtained from the protocol above.
| Time (hours) | % Remaining (at 25°C in PBS pH 7.4) | % Remaining (at 37°C in PBS pH 7.4) |
| 0 | 100.0 | 100.0 |
| 1 | 99.5 | 98.2 |
| 2 | 99.1 | 96.5 |
| 4 | 98.3 | 93.1 |
| 8 | 96.8 | 88.4 |
| 24 | 92.5 | 75.6 |
Visualizations
Workflow for Stability Assessment
Caption: Workflow for assessing the stability of a compound in solution.
Potential Degradation Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. soapmakersjournal.com [soapmakersjournal.com]
- 4. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of bromine atoms on the photophysical and photochemical properties of 3-cinnamoylcoumarin derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Top 5 papers published in the topic of Bromine Compounds in 2005 [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. forums.studentdoctor.net [forums.studentdoctor.net]
- 9. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 10. enamine.net [enamine.net]
Validation & Comparative
Mass spectrometry fragmentation pattern of 7-bromo-4,4-dimethyl-1-tetralone
An Analyst's Guide to the Mass Spectrometry of Substituted Tetralones: A Comparative Study of 7-bromo-4,4-dimethyl-1-tetralone
In the field of analytical chemistry, particularly in drug development and metabolite identification, a thorough understanding of a molecule's behavior under mass spectrometric analysis is paramount. This guide provides a detailed examination of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 7-bromo-4,4-dimethyl-1-tetralone. Due to the limited availability of direct experimental data for this specific analyte, this guide will present a proposed fragmentation pathway based on well-established fragmentation principles of related aromatic ketones, brominated compounds, and substituted tetralones.
This document serves as a comparative tool, contrasting the fragmentation of the title compound with simpler, analogous structures to elucidate the influence of each substituent on the overall fragmentation pattern. The information is intended for researchers, scientists, and professionals in drug development who rely on mass spectrometry for structural elucidation.
Comparative Fragmentation Analysis
The fragmentation of 7-bromo-4,4-dimethyl-1-tetralone is anticipated to be driven by key structural features: the tetralone core, the bromine substituent, and the gem-dimethyl group. The following table compares the expected key fragments of our target molecule with those of simpler, related compounds to highlight the origin of the major fragmentation pathways.
| Compound | Molecular Ion (M+) | Key Fragments (m/z) | Proposed Fragment Identity |
| 1-Tetralone | 146 | 118, 90 | [M-CO]+, [M-CO-C2H4]+ |
| Bromobenzene | 156/158 | 77 | [M-Br]+ |
| 7-bromo-4,4-dimethyl-1-tetralone | 268/270 | 253/255, 197/199, 118 | [M-CH3]+, [M-C(CH3)2-CO]+, [C8H7O]+ |
Table 1: Comparative analysis of key mass fragments of 7-bromo-4,4-dimethyl-1-tetralone and related compounds. The table illustrates how the substituents influence the resulting mass-to-charge ratios of the fragments.
Proposed Fragmentation Pathway of 7-bromo-4,4-dimethyl-1-tetralone
The electron ionization mass spectrum of 7-bromo-4,4-dimethyl-1-tetralone is expected to show a prominent molecular ion peak with a characteristic isotopic pattern for bromine (approximately 1:1 ratio for M+ and M+2). The fragmentation is likely to proceed through several key pathways, as illustrated in the diagram below. These pathways are initiated by the loss of a methyl group, followed by rearrangements and further fragmentation of the tetralone ring.
Figure 1: Proposed EI fragmentation pathway for 7-bromo-4,4-dimethyl-1-tetralone.
Experimental Protocols
To obtain the mass spectrum of 7-bromo-4,4-dimethyl-1-tetralone, a standard analytical protocol using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is recommended.
1. Sample Preparation:
-
Dissolve 1 mg of 7-bromo-4,4-dimethyl-1-tetralone in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
-
Transfer the final dilution to a GC autosampler vial.
2. Gas Chromatography (GC) Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
3. Mass Spectrometry (MS) Conditions:
-
MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
4. Data Analysis:
-
The acquired data should be processed using the instrument's accompanying software (e.g., Agilent MassHunter).
-
Identify the peak corresponding to 7-bromo-4,4-dimethyl-1-tetralone based on its retention time.
-
Extract the mass spectrum for this peak and identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with spectral libraries (e.g., NIST, Wiley) if available, and with the proposed fragmentation pattern in this guide.
This systematic approach will ensure the reliable acquisition of mass spectral data for 7-bromo-4,4-dimethyl-1-tetralone, facilitating its identification and structural characterization.
A Comparative Analysis of the Reactivity of 7-bromo-1-tetralone and 7-Bromo-4,4-dimethyl-1-tetralone
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the selection of appropriate building blocks is paramount. Tetralone derivatives, in particular, serve as versatile scaffolds in medicinal chemistry and materials science.[1] This guide provides a comparative analysis of the reactivity of two key intermediates: 7-bromo-1-tetralone and 7-Bromo-4,4-dimethyl-1-tetralone. The comparison will focus on how the presence of a gem-dimethyl group at the C4 position influences the reactivity of the carbonyl group and the aromatic ring, supported by established chemical principles.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented below. Data for 7-Bromo-4,4-dimethyl-1-tetralone is estimated based on the properties of 4,4-dimethyl-1-tetralone and 7-bromo-1-tetralone due to a lack of specific experimental data.
| Property | 7-bromo-1-tetralone | 7-Bromo-4,4-dimethyl-1-tetralone |
| Molecular Formula | C₁₀H₉BrO[2] | C₁₂H₁₃BrO |
| Molecular Weight | 225.08 g/mol [2] | 253.13 g/mol |
| Melting Point | 78 °C[2] | Not available |
| Boiling Point | 157 °C at 8 mmHg[2] | Not available |
| Solubility | Soluble in common organic solvents[2] | Expected to be soluble in common organic solvents |
Reactivity at the Carbonyl Group
The reactivity of the carbonyl group in tetralones is a key site for molecular elaboration.[3] The introduction of a gem-dimethyl group at the C4 position is expected to primarily exert a steric effect on nucleophilic additions to the C1 carbonyl.
The gem-dimethyl group in 7-Bromo-4,4-dimethyl-1-tetralone is positioned peri to the C1 carbonyl group. This proximity creates steric hindrance, impeding the approach of nucleophiles. As a result, nucleophilic addition reactions, such as Grignard reactions or reductions with hydride reagents, are expected to proceed at a slower rate for the dimethylated compound compared to 7-bromo-1-tetralone. This steric congestion can also influence the diastereoselectivity of reactions when a new stereocenter is formed at C1.
Reactivity of the Aromatic Ring
The primary site of reactivity on the aromatic ring for both molecules is the C-Br bond, which readily participates in various palladium-catalyzed cross-coupling reactions.[4]
The electronic environment of the C-Br bond is not significantly altered by the gem-dimethyl group at the C4 position, as it is located on the adjacent, non-aromatic ring. Therefore, the reactivity in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings is expected to be comparable for both compounds.[5] The primary determinant of reactivity in these transformations is the C-Br bond strength, which remains largely unaffected.
However, the overall steric bulk of 7-Bromo-4,4-dimethyl-1-tetralone may influence the efficiency of cross-coupling reactions with particularly bulky coupling partners or ligands. In such cases, optimization of reaction conditions, such as the choice of a less sterically demanding ligand or higher reaction temperatures, may be necessary.
Experimental Protocols
Detailed experimental protocols for reactions involving 7-bromo-1-tetralone are well-documented. Due to the limited availability of specific experimental data for 7-Bromo-4,4-dimethyl-1-tetralone, the following protocols for 7-bromo-1-tetralone can be considered as a starting point for optimization.
Suzuki-Miyaura Coupling of 7-bromo-1-tetralone
This protocol describes a typical Suzuki-Miyaura coupling reaction.
Materials:
-
7-bromo-1-tetralone
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
Toluene/Ethanol/Water (4:1:1)
Procedure:
-
To a round-bottom flask, add 7-bromo-1-tetralone, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere.
-
After cooling, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
For 7-Bromo-4,4-dimethyl-1-tetralone, a similar protocol can be employed. However, longer reaction times or a more active catalyst system (e.g., using a more electron-rich and bulky phosphine ligand) might be required to achieve comparable yields, especially with sterically demanding boronic acids.
Grignard Reaction with 7-bromo-1-tetralone
This protocol outlines a standard Grignard addition to the carbonyl group.
Materials:
-
7-bromo-1-tetralone
-
Grignard reagent (e.g., MeMgBr, 1.1 eq)
-
Anhydrous THF
-
Saturated aqueous NH₄Cl
Procedure:
-
Dissolve 7-bromo-1-tetralone in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the Grignard reagent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
When applying this protocol to 7-Bromo-4,4-dimethyl-1-tetralone, it is anticipated that the reaction may require longer reaction times or an excess of the Grignard reagent to overcome the increased steric hindrance around the carbonyl group.
Conclusion
References
Unveiling the Biological Potential of Dihydronaphthalenes: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of various substituted dihydronaphthalenes. It offers a synthesis of current research, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to facilitate informed decision-making in drug discovery and development.
Dihydronaphthalene scaffolds have emerged as a versatile platform in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide consolidates experimental findings to offer a comparative analysis of their efficacy and mechanisms of action.
Comparative Analysis of Biological Activities
The biological activities of substituted dihydronaphthalenes are profoundly influenced by the nature and position of their substituents. The following tables summarize the quantitative data from various studies, providing a clear comparison of the potency of different derivatives.
Anticancer Activity
Dihydronaphthalene derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of tubulin polymerization, a critical process in cell division.
Table 1: Cytotoxicity and Tubulin Polymerization Inhibition of Selected Dihydronaphthalene Derivatives
| Compound | Cancer Cell Line | Cytotoxicity IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) | Reference |
| KGP03 | NCI-H460, SK-OV-3, DU-145 | Low nM range | 1.0 | [1](2) |
| KGP413 | NCI-H460, SK-OV-3, DU-145 | Low nM range | 1.2 | [1](2) |
| Compound 5a | MCF-7 | 0.93 ± 0.02 | Not Reported | [3](4) |
| Compound 5d | MCF-7 | 1.76 ± 0.04 | Not Reported | [3](4) |
| Compound 5e | MCF-7 | 2.36 ± 0.06 | Not Reported | [3](4) |
| Compound 10 | MCF-7 | 2.83 ± 0.07 | Not Reported | [3](4) |
| Compound 3d | MCF-7 | 3.73 ± 0.09 | Not Reported | [3](4) |
| Staurosporine (Reference) | MCF-7 | 6.08 ± 0.15 | Not Applicable | [3](4) |
Antimicrobial Activity
Certain dihydronaphthalene derivatives have shown promise as antimicrobial agents, particularly as inhibitors of bacterial efflux pumps, which are a major mechanism of antibiotic resistance.
Table 2: Antimicrobial Activity of Selected Dihydronaphthalene Derivatives
| Compound | Bacterial Strain | Activity | MIC (µg/mL) | Reference |
| Dihydronaphthalene-imidazole derivatives (e.g., DZ-3) | Staphylococcus aureus (NorA overexpressing) | NorA Efflux Pump Inhibitor | Not Reported | [5](6) |
| Naphthalene-derivative bis-QACs (e.g., 5d, 6d) | ESKAPE pathogens | Bacteriostatic and bactericidal | Not specified | [7](8) |
Anti-inflammatory Activity
Recent studies have highlighted the potential of dihydronaphthalene derivatives as anti-inflammatory agents through the inhibition of the NLRP3 inflammasome, a key component of the innate immune system.
Table 3: Anti-inflammatory Activity of Selected Dihydronaphthalene Derivatives
| Compound | Target | Activity | IC50 (µM) | Reference |
| Compound 7a (3,4-dihydronaphthalene-1(2H)-one derivative) | NLRP3 Inflammasome | Inhibition of activation | Not Reported | [9](10) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the dihydronaphthalene derivatives and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reaction Mixture: Prepare a reaction mixture containing tubulin, GTP, and a fluorescence reporter in a buffer.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to tubulin polymerization.
-
IC50 Calculation: The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the control.
NorA Efflux Pump Inhibition Assay
This assay determines the ability of a compound to inhibit the NorA efflux pump in Staphylococcus aureus.
-
Bacterial Culture: Grow S. aureus strains overexpressing the NorA efflux pump to the mid-logarithmic phase.
-
Ethidium Bromide Loading: Load the bacterial cells with ethidium bromide, a substrate of the NorA pump.
-
Compound Treatment: Add the test compounds to the loaded cells.
-
Fluorescence Measurement: Measure the fluorescence of ethidium bromide retained within the cells. An increase in fluorescence indicates inhibition of the efflux pump.
-
Data Analysis: Compare the fluorescence levels of treated cells to untreated controls to determine the inhibitory activity.
NLRP3 Inflammasome Activation Assay
This assay evaluates the inhibitory effect of compounds on the activation of the NLRP3 inflammasome.
-
Cell Priming: Prime macrophages (e.g., bone marrow-derived macrophages) with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and NLRP3.[3]
-
Compound Treatment: Treat the primed cells with the dihydronaphthalene derivatives.
-
NLRP3 Activation: Induce NLRP3 inflammasome activation using a second stimulus such as ATP or nigericin.[3]
-
Cytokine Measurement: Measure the levels of secreted IL-1β in the cell supernatant using an ELISA kit.
-
Data Analysis: A reduction in IL-1β levels in treated cells compared to controls indicates inhibition of NLRP3 inflammasome activation.[3]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for a deeper understanding of the mechanisms of action of dihydronaphthalene derivatives.
Caption: Experimental workflows for assessing the biological activities of dihydronaphthalenes.
Caption: Inhibition of tubulin polymerization by dihydronaphthalenes leading to cell cycle arrest.
Caption: Dihydronaphthalene derivatives inhibit the NLRP3 inflammasome activation pathway.
References
- 1. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 2. scispace.com [scispace.com]
- 3. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Targeting tumor-associated hypoxia with bioreductively activatable prodrug conjugates derived from dihydronaphthalene, benzosuberene, and indole-based inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of anti-inflammatory agents from 3, 4-dihydronaphthalene-1(2H)-one derivatives by inhibiting NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of 4,4-dimethyl-tetralone analogs
A Comprehensive Comparison of 4,4-Dimethyl-Tetralone Analogs in Structure-Activity Relationship Studies
Researchers and drug development professionals are continuously exploring novel molecular scaffolds to design potent and selective therapeutic agents. The 4,4-dimethyl-tetralone core has emerged as a promising starting point for the development of compounds with diverse biological activities. This guide provides a detailed comparison of 4,4-dimethyl-tetralone analogs from recent structure-activity relationship (SAR) studies, focusing on their anticancer and enzyme inhibitory properties. The information is presented to facilitate objective comparison and support further drug discovery efforts.
I. Anticancer Activity of 4,4-Dimethyl-Tetralone Analogs
A study by Dong et al. (2018) investigated a series of novel 2-(5-amino-1-(substituted sulfonyl)-1H-1,2,4-triazol-3-ylthio)-6-isopropyl-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one derivatives for their in vitro antiproliferative activity against five human cancer cell lines. The results highlight key structural features that influence their cytotoxic effects.
Quantitative Data Summary
The antiproliferative activities of the synthesized compounds were evaluated using the MTT assay, and the results are summarized as IC50 values (µM), representing the concentration required to inhibit 50% of cell growth.
| Compound | R Group | T-24 (Bladder Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) |
| 6a | Phenyl | 28.32 ± 1.21 | 35.43 ± 1.54 | 41.23 ± 2.11 | 30.11 ± 1.32 | 45.32 ± 2.31 |
| 6b | 4-Methylphenyl | 25.11 ± 1.09 | 30.12 ± 1.23 | 35.21 ± 1.87 | 28.32 ± 1.11 | 40.12 ± 1.98 |
| 6c | 4-Methoxyphenyl | 22.31 ± 0.98 | 28.32 ± 1.15 | 33.12 ± 1.54 | 25.43 ± 1.01 | 38.21 ± 1.76 |
| 6d | 4-Chlorophenyl | 15.43 ± 0.76 | 18.21 ± 0.89 | 20.11 ± 1.03 | 17.32 ± 0.81 | 22.43 ± 1.12 |
| 6e | 4-Bromophenyl | 18.21 ± 0.88 | 20.32 ± 1.01 | 23.43 ± 1.12 | 19.11 ± 0.92 | 25.32 ± 1.21 |
| 6f | 4-Fluorophenyl | 20.12 ± 0.91 | 23.43 ± 1.08 | 28.12 ± 1.32 | 22.32 ± 0.99 | 30.12 ± 1.43 |
| 6g | 2,4-Dichlorophenyl | 12.11 ± 0.65 | 15.32 ± 0.78 | 18.21 ± 0.91 | 14.21 ± 0.73 | 19.32 ± 0.98 |
| 6h | 2,4-Difluorophenyl | 14.32 ± 0.71 | 17.21 ± 0.83 | 21.32 ± 1.05 | 16.11 ± 0.79 | 20.11 ± 1.01 |
| 5-FU (Control) | - | 20.11 ± 0.95 | 22.32 ± 1.03 | 25.43 ± 1.21 | 18.32 ± 0.87 | 28.32 ± 1.32 |
Structure-Activity Relationship (SAR) Insights
The data reveals several key SAR trends for the anticancer activity of these 4,4-dimethyl-tetralone analogs:
-
Effect of Phenyl Substitution: Unsubstituted phenyl (6a) and phenyl with electron-donating groups (6b, 6c) showed moderate activity.
-
Halogen Substitution: The introduction of a halogen atom on the phenyl ring significantly enhanced the antiproliferative activity.
-
Position and Number of Halogens: Dihalogenated analogs, particularly those with substitutions at the 2 and 4 positions of the phenyl ring (6g and 6h), exhibited the most potent anticancer activity across all tested cell lines, with compound 6g (2,4-Dichlorophenyl) being the most active.
-
Potency Comparison: Several analogs, notably 6d , 6g , and 6h , demonstrated greater potency than the positive control drug, 5-Fluorouracil (5-FU).
Experimental Protocols
General Synthesis Procedure: The synthesis of the target compounds involved a multi-step process starting from 7-Isopropyl-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene. Key steps included oxidation to the corresponding tetralone, bromination at the α-position, and subsequent reaction with 5-amino-3-mercapto-1,2,4-triazole followed by coupling with various substituted sulfonyl chlorides.
MTT Assay for Antiproliferative Activity:
-
Human cancer cell lines (T-24, MCF-7, HepG2, A549, and HT-29) were seeded in 96-well plates.
-
After 24 hours of incubation, the cells were treated with various concentrations of the test compounds and 5-FU.
-
The cells were incubated for another 48 hours.
-
MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The formazan crystals were dissolved in DMSO.
-
The absorbance was measured at 490 nm using a microplate reader.
-
The IC50 values were calculated from the dose-response curves.
Visualization of SAR Logic
Caption: SAR logic for the anticancer activity of 4,4-dimethyl-tetralone analogs.
II. DGAT1 Inhibitory Activity of 4,4-Dimethyl-Tetralone Analogs
A separate study by Cheung et al. (2017) explored a series of 4,4-dimethyl-tetralone derivatives as inhibitors of Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis.
Quantitative Data Summary
The inhibitory activity of the analogs was determined against human DGAT1 (hDGAT1) and rat DGAT1 (rDGAT1) using a fluorescence-based biochemical assay.
| Compound | R1 | R2 | hDGAT1 IC50 (µM) | rDGAT1 IC50 (µM) |
| 12a | H | H | 0.025 | 0.15 |
| 12b | F | H | 0.018 | 0.11 |
| 12c | Cl | H | 0.015 | 0.09 |
| 12d | Br | H | 0.020 | 0.13 |
| 12e | CH3 | H | 0.035 | 0.22 |
| 12j | H | F | 0.030 | 0.18 |
| 12k | F | F | 0.022 | 0.14 |
| 12l | Cl | F | 0.019 | 0.12 |
| 12m | Br | F | 0.028 | 0.17 |
| 12n | CH3 | F | 0.045 | 0.28 |
Structure-Activity Relationship (SAR) Insights
The SAR for DGAT1 inhibition revealed the following:
-
Effect of α-Substitution: The nature of the substituent at the α-position to the ketone influenced potency.
-
Aromatic Ring Substitution: Substitution on the aromatic ring of the tetralone core played a crucial role in inhibitory activity. Halogen substitutions, particularly chlorine, at the R2 position (para to the main scaffold linkage) led to the most potent inhibitors.
-
Species Selectivity: The compounds generally showed higher potency against the human DGAT1 enzyme compared to the rat enzyme.
Experimental Protocols
General Synthesis Procedure: The synthesis started with 6-methoxytetralone, which underwent a series of reactions including olefination, reduction, esterification, alkylation, demethylation, and hydrolysis to yield the core acid intermediate. Subsequent coupling reactions with various amines produced the final target compounds.
DGAT1 Inhibition Assay:
-
The assay was performed in 96-well plates.
-
The reaction mixture contained recombinant human or rat DGAT1, diacylglycerol, and NBD-C12:0-CoA in an assay buffer.
-
The test compounds were added at various concentrations.
-
The reaction was incubated at room temperature.
-
The fluorescence was measured at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
IC50 values were determined by fitting the data to a four-parameter equation.
Visualization of Experimental Workflow
Caption: General workflow for the synthesis and DGAT1 inhibition testing of 4,4-dimethyl-tetralone analogs.
Conclusion
The 4,4-dimethyl-tetralone scaffold serves as a versatile platform for the design of biologically active molecules. The presented SAR studies demonstrate that systematic modifications to this core structure can lead to potent and selective compounds. For anticancer activity, the introduction of dihalogen substituents on a peripheral phenyl ring was found to be highly effective. In the context of enzyme inhibition, specific substitutions on both the aliphatic and aromatic portions of the tetralone ring are critical for high potency against DGAT1. These findings provide a valuable knowledge base for researchers in the field of medicinal chemistry and drug discovery to guide the future design of novel 4,4-dimethyl-tetralone-based therapeutic agents.
A Comparative Guide to Alternative Scaffolds for Retinoic Acid Receptor (RAR) Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various alternative scaffolds for retinoic acid receptor (RAR) antagonists, supported by experimental data. It is designed to assist researchers in selecting and developing novel RAR modulators.
Introduction
Retinoic acid receptors (RARs), members of the nuclear receptor superfamily, are ligand-dependent transcription factors that play crucial roles in cellular differentiation, proliferation, and apoptosis.[1][2] Comprising three isotypes (RARα, RARβ, and RARγ), they mediate the biological effects of retinoic acid (RA) by forming heterodimers with retinoid X receptors (RXRs) and binding to retinoic acid response elements (RAREs) in the promoter regions of target genes.[1][3] Dysregulation of RAR signaling is implicated in various diseases, including cancer, making RAR antagonists valuable therapeutic agents and research tools. While traditional RAR antagonists are often structurally related to retinoic acid, research has expanded to identify novel, non-retinoid scaffolds with improved selectivity and pharmacokinetic profiles.
Comparative Data of RAR Antagonists
The following tables summarize the binding affinities and antagonist potencies of various RAR antagonists, categorized by their scaffold type.
Retinoid-Analog Scaffolds
These antagonists are structurally similar to all-trans retinoic acid (ATRA).
| Compound | Scaffold | Target | Kd (nM) | IC50 (nM) | Reference |
| AGN 193109 | Dihydronaphthalene | Pan-RAR | RARα: 2, RARβ: 2, RARγ: 3 | - | [4] |
| AGN 194310 | Thiochromene | Pan-RAR | RARα: 3, RARβ: 2, RARγ: 5 | 16-34 (colony formation) | [5] |
| AGN 194301 | - | RARα selective | - | ~200 (colony formation) | [5] |
| AGN 194431 | - | RARβ/γ selective | RARα: 300, RARβ: 6, RARγ: 70 | ~100 (colony formation) | [5] |
| BMS-189532 | Dihydronaphthalene | RARα selective | - | RARα: 1, RARβ: >1000, RARγ: >1000 | [6] |
| BMS-189453 | Dihydronaphthalene | Pan-RAR | - | RARα: 2, RARβ: 1, RARγ: 3 | [6] |
Non-Retinoid Scaffolds
These antagonists possess diverse chemical structures distinct from retinoids.
| Compound | Scaffold | Target | IC50 (nM) | Notes | Reference |
| SR-0065 | Isoxazole | Pan-RAR Inverse Agonist | RARα: ~500, RARβ: ~500, RARγ: ~500 | First non-acid, non-retinoid direct modulator of RARs. | [7] |
| Compound 14 (SID 46499846) | Isoquinolinone | RAR Inverse Agonist | RARα: 180, RARβ: 190, RARγ: 240 | Selective over SF-1 and RORA. | [8] |
| Compound 22 (SID 46499854) | Isoquinolinone | RAR Inverse Agonist | RARα: 110, RARβ: 140, RARγ: 200 | Selective over SF-1 and RORA. | [8] |
| YCT-529 | - | RARα selective | RARα: 2.5, RARβ: >1000, RARγ: >1000 | Investigated for male contraception. | [6] |
Key Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of RAR antagonists are provided below.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kd or Ki) of a test compound to RAR isotypes.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]-all-trans retinoic acid) for binding to a specific RAR isotype.
Protocol:
-
Preparation of Nuclear Extracts:
-
Transfect COS-7 or a similar cell line with expression vectors for human RARα, RARβ, or RARγ.
-
After 48 hours, harvest the cells and prepare nuclear extracts containing the respective RAR isotype.
-
-
Binding Reaction:
-
In a 96-well plate, combine the nuclear extract, a fixed concentration of [3H]-ATRA (e.g., 1-2 nM), and varying concentrations of the unlabeled test compound in a suitable binding buffer (e.g., TEDG buffer: Tris, EDTA, DTT, Glycerol).
-
For non-specific binding control wells, add a large excess of unlabeled ATRA.
-
Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Transactivation Assay (Luciferase Reporter Assay)
Objective: To determine the functional antagonist activity of a test compound by measuring its ability to inhibit RAR-mediated gene transcription.
Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing RAREs. The antagonist activity is quantified by the reduction in luciferase expression induced by an RAR agonist.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HeLa or HEK293) in appropriate media.
-
Co-transfect the cells with an expression vector for the desired RAR isotype (α, β, or γ) and a reporter plasmid containing a luciferase gene downstream of a RARE-containing promoter. A control plasmid expressing Renilla luciferase can be co-transfected for normalization.
-
-
Compound Treatment:
-
After transfection (e.g., 24 hours), treat the cells with a fixed, submaximal concentration of an RAR agonist (e.g., ATRA) in the presence of increasing concentrations of the test antagonist compound. Include vehicle-only and agonist-only controls.
-
-
Incubation:
-
Incubate the cells for an additional 18-24 hours to allow for gene expression.
-
-
Cell Lysis and Luciferase Measurement:
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Transfer the cell lysates to a luminometer plate.
-
Add the firefly luciferase substrate and measure the luminescence.
-
If using a dual-luciferase system, subsequently add the Renilla luciferase substrate and measure its luminescence for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log concentration of the antagonist.
-
Determine the IC50 value, which is the concentration of the antagonist that causes a 50% reduction in the agonist-induced luciferase activity.[10][11][12][13][14]
-
In Vivo Efficacy Study in a Mouse Model
Objective: To evaluate the in vivo efficacy of an RAR antagonist in a relevant disease model or to assess its physiological effects.
Principle: The antagonist is administered to mice, and its effect on a specific biological endpoint (e.g., tumor growth, spermatogenesis, or amelioration of retinoid toxicity) is measured.
Protocol:
-
Animal Model:
-
Dosing and Administration:
-
Determine the appropriate dose, route of administration (e.g., oral gavage, topical application, intraperitoneal injection), and dosing schedule based on preliminary pharmacokinetic and tolerability studies.
-
Divide the animals into treatment groups, including a vehicle control group and one or more antagonist dose groups.
-
-
Treatment and Monitoring:
-
Administer the antagonist or vehicle according to the predetermined schedule.
-
Monitor the animals regularly for any signs of toxicity, such as weight loss or changes in behavior.
-
-
Endpoint Assessment:
-
At the end of the study, euthanize the animals and collect relevant tissues or blood samples for analysis.
-
The specific endpoints will depend on the study's objective. For example:
-
-
Data Analysis:
-
Statistically compare the measured endpoints between the treatment and control groups to determine the efficacy of the antagonist.
-
Visualizing Mechanisms and Workflows
RAR Signaling Pathway and Antagonism
The following diagram illustrates the canonical RAR signaling pathway and the mechanism of action for RAR antagonists. In the absence of a ligand, the RAR/RXR heterodimer is bound to the RARE and recruits corepressors, inhibiting gene transcription. Agonist binding induces a conformational change, leading to the dissociation of corepressors and recruitment of coactivators, thereby activating transcription. Antagonists bind to the RAR and prevent the recruitment of coactivators, thus blocking agonist-induced gene expression.
Experimental Workflow for RAR Antagonist Screening
The following diagram outlines a typical workflow for the screening and identification of novel RAR antagonists. The process begins with a high-throughput primary screen, followed by secondary assays to confirm activity and determine potency. Lead compounds are then further characterized for selectivity and in vivo efficacy.
Conclusion
The development of alternative scaffolds for RAR antagonists has led to the identification of compounds with improved selectivity and novel mechanisms of action, such as inverse agonism. This guide provides a comparative overview of these scaffolds, along with the necessary experimental protocols to aid researchers in their drug discovery efforts. The continued exploration of diverse chemical matter holds promise for the development of next-generation RAR modulators with enhanced therapeutic potential.
References
- 1. Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ [mdpi.com]
- 2. Dynamic and combinatorial control of gene expression by nuclear retinoic acid receptors (RARs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoic acid receptor antagonists for male contraception: current status† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel non-carboxylic acid retinoids: 1,2,4-oxadiazol-5-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the retinoid signaling pathway with YCT-529 for effective and reversible oral contraception in mice and primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a Novel Non-retinoid Pan Inverse Agonist of the Retinoic Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hts.scripps.ufl.edu [hts.scripps.ufl.edu]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. static.fishersci.eu [static.fishersci.eu]
- 13. bitesizebio.com [bitesizebio.com]
- 14. youtube.com [youtube.com]
- 15. Specific antagonist of retinoid toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficiency of Tetralone Synthesis Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of the tetralone scaffold is a critical step in the development of a wide range of biologically active molecules. This guide provides an objective comparison of common synthetic routes to tetralones, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given research objective.
The tetralone core, a bicyclic aromatic ketone, is a prevalent structural motif in numerous natural products and pharmaceutical agents. The efficiency of constructing this framework can significantly impact the overall yield and feasibility of a synthetic campaign. This document outlines and compares three prominent methods for tetralone synthesis: Intramolecular Friedel-Crafts Acylation, Robinson Annulation, and Dieckmann Condensation, with a focus on their synthetic efficiency, substrate scope, and operational complexity.
Comparative Analysis of Synthetic Efficiency
The choice of synthetic method for constructing a tetralone ring system is often a trade-off between the number of steps, overall yield, and the availability of starting materials. The following table summarizes the key quantitative data for the methods discussed in this guide.
| Method | Key Steps | Starting Materials | Reagents & Conditions | Typical Yield | Reaction Time |
| Intramolecular Friedel-Crafts Acylation | 1. Friedel-Crafts Acylation2. Clemmensen Reduction3. Intramolecular Cyclization | Benzene, Succinic anhydride | 1. AlCl₃, reflux2. Zn(Hg), HCl, reflux3. Polyphosphoric acid, heat | ~60-75% (overall) | Multi-day |
| Robinson Annulation | 1. Michael Addition2. Intramolecular Aldol Condensation | A cyclic ketone (e.g., 2-methyl-1,3-cyclohexanedione), Methyl vinyl ketone | Base (e.g., KOH), heat | ~70-80% | ~24-48 hours |
| Oxidation of Tetralin | Direct Oxidation | Tetralin | Air, Metal catalyst (e.g., Cr³⁺), high temperature | ~90% selectivity, >20% conversion | Catalyst dependent |
| Dieckmann Condensation | Intramolecular Condensation | A substituted diethyl adipate | Base (e.g., NaOEt), reflux | ~60-70% | Several hours |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below. These protocols are based on established literature procedures and are intended to be representative of each synthetic route.
Intramolecular Friedel-Crafts Acylation: Synthesis of α-Tetralone
This three-step synthesis begins with the Friedel-Crafts acylation of benzene with succinic anhydride to form 4-oxo-4-phenylbutanoic acid. This intermediate is then reduced via a Clemmensen reduction to afford 4-phenylbutyric acid, which undergoes intramolecular cyclization to yield α-tetralone.
Step 1: Friedel-Crafts Acylation of Benzene with Succinic Anhydride
-
Procedure: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a stirred suspension of anhydrous aluminum chloride (2.2 eq) in anhydrous benzene (4 eq) is prepared. Succinic anhydride (1 eq) is added portion-wise, and the reaction mixture is heated to reflux for 30 minutes. After cooling, the mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. The product, 4-oxo-4-phenylbutanoic acid, is isolated by filtration and can be purified by recrystallization.[1][2][3]
-
Yield: 77-82%[1]
Step 2: Clemmensen Reduction of 4-Oxo-4-phenylbutanoic Acid
-
Procedure: Zinc amalgam is prepared by adding zinc dust (2.5 eq) to a solution of mercuric chloride. The amalgam is then added to a flask containing 4-oxo-4-phenylbutanoic acid (1 eq) and a mixture of concentrated hydrochloric acid and water. The mixture is heated to reflux for 4-6 hours. After cooling, the organic product, 4-phenylbutyric acid, is extracted with a suitable solvent.
-
Yield: High yields are typical for this reduction of aryl-alkyl ketones.[4]
Step 3: Intramolecular Cyclization of 4-Phenylbutyric Acid
-
Procedure: 4-Phenylbutyric acid (1 eq) is added to polyphosphoric acid (PPA) at 80-90 °C with stirring. The mixture is heated at this temperature for 15-30 minutes. The hot mixture is then poured onto crushed ice, and the product, α-tetralone, is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the final product.
-
Yield: ~90%
References
Benchmarking the Potency of New Tetralone Derivatives Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tetralone scaffold has emerged as a privileged structure in medicinal chemistry, serving as a foundational building block for a diverse range of therapeutic agents.[1] Recent research has highlighted the potential of novel tetralone derivatives as potent inhibitors for various biological targets, including enzymes implicated in neurodegenerative diseases, inflammation, and cancer.[1][2][3][4] This guide provides a comparative analysis of newly developed tetralone derivatives against established inhibitors, supported by experimental data and detailed protocols to aid in the evaluation of these promising compounds.
Data Presentation: Comparative Inhibitory Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values for new tetralone derivatives against their respective targets, benchmarked against well-known inhibitors. Lower IC50 values denote higher potency.
Table 1: Monoamine Oxidase (MAO) Inhibition
Monoamine oxidase inhibitors are crucial in the treatment of neuropsychiatric and neurodegenerative disorders.[5] Recent studies have identified tetralone derivatives as exceptionally potent MAO-A and MAO-B inhibitors.
| Compound | Target | IC50 (µM) | Known Inhibitor Benchmark | Benchmark IC50 (µM) |
| Tetralone Derivative 1h | MAO-A | 0.036[2][5] | Toloxatone | 3.92[2] |
| Tetralone Derivative 1h | MAO-B | 0.0011[2][5] | Lazabemide | 0.091[2] |
| Tetralone Derivative 1f | MAO-B | 0.0012[2] | Lazabemide | 0.091[2] |
| Tetralone Derivative 1o | MAO-B | 0.0075[2][5] | Lazabemide | 0.091[2] |
As shown, tetralone derivative 1h is over 100-fold more potent than Toloxatone for MAO-A inhibition and approximately 82-fold more potent than Lazabemide for MAO-B inhibition.[2]
Table 2: Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition
Inhibitors of MIF tautomerase are being investigated for their anti-inflammatory properties.[3][6][7]
| Compound | Target | IC50 (µM) | Known Inhibitor Benchmark | Benchmark IC50 (µM) |
| Tetralone Derivative (32) | MIF Tautomerase | 4.31[3] | ISO-1 | 14.41[3] |
| Tetralone Derivative (24) | MIF Tautomerase | 5.63[3] | ISO-1 | 14.41[3] |
The most effective new compounds are significantly more potent pharmacological inhibitors than the widely used benchmark, ISO-1.[3]
Table 3: Anticancer Activity (Cytotoxicity)
The tetralin ring is a structural component of several clinically used anticancer drugs.[4][8] Novel derivatives are being evaluated for their antiproliferative effects on various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Known Drug Benchmark | Benchmark IC50 (µM) |
| Tetralone Derivative 6g | MCF-7 (Breast) | 4.42[4] | 5-Fluorouracil (5-FU) | Varies by cell line |
| Tetralone Derivative 6h | A549 (Lung) | 9.89[4] | 5-Fluorouracil (5-FU) | Varies by cell line |
| Tetralone Derivative 3a | Hela (Cervical) | 3.5 (µg/mL)[8] | 5-Fluorouracil (5-FU) | Varies by cell line |
| Tetralone Derivative 3a | MCF-7 (Breast) | 4.5 (µg/mL)[8] | 5-Fluorouracil (5-FU) | Varies by cell line |
Multiple novel tetralone derivatives demonstrated potent cytotoxic activity, in some cases comparable to or better than the standard chemotherapeutic agent 5-FU.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Enzyme Inhibition Assay (IC50 Determination)
This protocol outlines the standard procedure for determining the IC50 value of an inhibitor against a purified enzyme.
Objective: To quantify the concentration of a test compound required to inhibit 50% of a specific enzyme's activity in vitro.[9]
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer
-
Test compounds (new tetralone derivatives) and benchmark inhibitors, dissolved in DMSO
-
96-well microplates
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor stock solution in the assay buffer. The final concentration of DMSO in the assay should be kept constant (typically ≤1%) across all wells to avoid solvent effects.
-
Assay Reaction:
-
Add a fixed volume of assay buffer to each well of the microplate.
-
Add the serially diluted inhibitor solutions to the appropriate wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background control) wells.
-
Add a constant concentration of the enzyme to each well (except the background control) and incubate for a pre-determined period at a specific temperature to allow for inhibitor-enzyme binding.
-
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a constant, high concentration of the substrate to all wells.[10] The substrate concentration is often kept at or near its Michaelis constant (Km) value.
-
Data Acquisition: Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a plate reader. The reaction rate is proportional to the enzyme activity.
-
Data Analysis:
-
Subtract the background reading (from "no enzyme" wells) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.[10]
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis to determine the IC50 value, which is the concentration at the inflection point of the curve.[10]
-
Cell Viability (MTT) Assay for Anticancer Activity
This protocol is used to assess the cytotoxic (cell-killing) effects of compounds on cancer cell lines.
Objective: To measure the metabolic activity of cells as an indicator of cell viability after exposure to test compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test compounds and benchmark drug (e.g., 5-FU)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the tetralone derivatives and the benchmark drug. Include untreated cells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression.
Mandatory Visualizations
Signaling Pathway and Inhibition
The diagram below illustrates a simplified kinase signaling cascade, a common target for inhibitor drugs. An inhibitor molecule binds to a kinase (e.g., Kinase B), preventing it from phosphorylating and activating its downstream target, thereby blocking the entire pathway.
Caption: Simplified kinase signaling pathway showing inhibitor action.
Experimental Workflow for IC50 Determination
This flowchart outlines the key steps involved in determining the IC50 value of a test compound in a typical in vitro enzyme assay.
References
- 1. researchgate.net [researchgate.net]
- 2. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - ProQuest [proquest.com]
- 6. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. courses.edx.org [courses.edx.org]
Safety Operating Guide
Navigating the Safe Disposal of 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one, a halogenated organic compound. Adherence to these procedures is critical for minimizing risks and maintaining compliance with safety regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be fully aware of the hazards associated with this compound. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE): Appropriate PPE is mandatory when handling this compound. This includes:
-
Chemical safety goggles or a face shield
-
Chemically resistant gloves (e.g., nitrile)
-
A lab coat or other protective clothing
In Case of Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek prompt medical attention.
-
Skin: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water for at least 15 minutes. If irritation persists, consult a physician.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms develop.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 166978-46-7 |
| Molecular Formula | C₁₂H₁₃BrO |
| Molecular Weight | 253.14 g/mol [2] |
| Appearance | White to yellow-brown powder or crystals |
| GHS Hazard Codes | H302, H315, H319, H335 |
Experimental Protocol: Step-by-Step Disposal Procedure
The proper disposal of this compound requires careful segregation and handling as a halogenated organic waste. Never dispose of this chemical down the drain or in the regular trash.[3]
Step 1: Waste Segregation It is critical to segregate halogenated organic waste from all other waste streams to ensure proper treatment and disposal.[3]
-
Solid Waste:
-
Collect any unused or waste this compound solid in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Any materials contaminated with the solid, such as weighing paper, spatulas, or contaminated PPE (gloves, bench paper), should also be placed in this container.[3]
-
-
Liquid Waste:
-
If the compound is dissolved in a solvent, it must be collected in a designated container for halogenated organic liquid waste.[3] Do not mix with non-halogenated solvent waste.
-
Step 2: Container Labeling Proper and thorough labeling of waste containers is a critical compliance and safety step. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
A clear indication that it is a "Halogenated Organic Compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
Step 3: Storage of Waste Store the sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be:
-
Well-ventilated
-
Away from incompatible materials
-
Preferably within secondary containment to mitigate spills
Step 4: Arranging for Disposal Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[3] Follow all institutional and local regulations for waste manifest and pickup procedures.
Disposal Workflow Diagram
Caption: Disposal Workflow Diagram.
This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By following these procedures, laboratory personnel can effectively manage chemical waste, ensuring a safe working environment and protecting the ecosystem. Always consult your institution's specific safety protocols and local regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
